molecular formula C6H12N2O4Se2 B1293418 D-Selenocystine CAS No. 26932-45-6

D-Selenocystine

货号: B1293418
CAS 编号: 26932-45-6
分子量: 334.1 g/mol
InChI 键: JULROCUWKLNBSN-QWWZWVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Selenocystine is a useful research compound. Its molecular formula is C6H12N2O4Se2 and its molecular weight is 334.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Selenocystine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Selenocystine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULROCUWKLNBSN-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181429
Record name 3,3'-Diselenobis[D-alanine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26932-45-6
Record name Selenocystine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diselenobis[D-alanine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELENOCYSTINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

role of D-selenocystine in oxidative stress pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of D-Selenocystine in Oxidative Stress Pathways

Executive Summary

D-selenocystine, the oxidized diselenide form of the D-isostere of selenocysteine, occupies a complex and dualistic position within the landscape of cellular redox biology. While its L-counterpart is the biologically incorporated form in selenoproteins, D-selenocystine engages with oxidative stress pathways through distinct metabolic routes that can elicit both antioxidant and potent pro-oxidant effects. This guide provides a detailed exploration of the underlying mechanisms, offering field-proven insights into the experimental evaluation of D-selenocystine. We dissect its interaction with key antioxidant systems, its potential metabolism by D-amino acid oxidase to generate reactive oxygen species (ROS), and its implications for therapeutic development, particularly in oncology. This document serves as a technical resource, complete with structured protocols and pathway diagrams, to empower researchers in the precise investigation of D-selenocystine's role in modulating cellular oxidative stress.

Introduction to Selenium and Selenoamino Acids

The Biological Significance of Selenium

Selenium is an essential trace element critical for human health, primarily by being incorporated into proteins as the 21st amino acid, selenocysteine (Sec)[1][2]. These selenoproteins are vital for a range of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function[2][3]. The unique chemical properties of selenium, particularly its lower reduction potential compared to sulfur, confer superior catalytic activity to the active sites of selenoenzymes[1][2].

Selenocysteine vs. Selenocystine: A Chemical Dichotomy

Selenocysteine (Sec) is the selenium analog of cysteine, featuring a highly reactive selenol (-SeH) group in place of the thiol (-SH) group[1]. The selenol group has a pKa of approximately 5.2, meaning it exists predominantly in its deprotonated, highly nucleophilic selenolate form at physiological pH[2][4]. This high reactivity makes free selenocysteine unstable and prone to oxidation[1][5]. Consequently, in biological systems and as a commercially supplied chemical, it is most often found in its stable, oxidized diselenide form, selenocystine —a dimer of two selenocysteine molecules linked by a selenium-selenium bond[1]. Cells store selenium in this less reactive form before its reduction and incorporation into selenoproteins[1].

The Critical Distinction: D- vs. L-Selenocystine

Like all amino acids (except glycine), selenocystine exists as two stereoisomers: L-selenocystine and D-selenocystine. This chirality is fundamental to its biological activity.

  • L-Selenocystine: This is the naturally occurring isomer that, upon reduction to L-selenocysteine, is incorporated into the growing polypeptide chain during selenoprotein synthesis[1]. Its metabolism is geared towards supporting the cell's primary antioxidant machinery. Studies show that L-selenocystine is significantly more effective at inducing the activity of key antioxidant enzymes like selenium-dependent glutathione peroxidase (GPx) compared to its D-counterpart[6].

  • D-Selenocystine: As the "unnatural" isomer, D-selenocystine is not incorporated into proteins. Its interaction with cellular machinery is fundamentally different and is primarily catabolic. This distinct metabolic fate is central to its unique role in oxidative stress, which can diverge significantly from that of the L-isomer.

The Dual Role of D-Selenocystine in Redox Homeostasis

D-selenocystine exhibits a paradoxical nature, capable of acting as both an antioxidant and a pro-oxidant, depending on the cellular context and metabolic pathways engaged.

Antioxidant Properties

The antioxidant potential of D-selenocystine can be attributed to two main mechanisms:

  • Direct Radical Scavenging: The diselenide bond can interact with and neutralize reactive oxygen species. Upon reduction to D-selenocysteine, the resulting selenol group is a potent scavenger of free radicals.

  • Thiol-Diselenide Exchange: D-selenocystine can participate in exchange reactions with intracellular thiols like glutathione (GSH), transiently forming mixed selenide-sulfide species and influencing the overall redox state of the glutathione pool.

However, its inability to be efficiently utilized for the synthesis of antioxidant selenoenzymes like GPx renders its indirect antioxidant capacity minimal compared to L-selenocystine[6].

Pro-oxidant Mechanisms and Therapeutic Potential

The most significant stems from its pro-oxidant activity, which is of considerable interest in cancer therapy. This activity is primarily driven by its metabolism.

In mammals, D-amino acids are metabolized by the FAD-dependent enzyme D-amino acid oxidase (DAO) [7][8][9]. DAO catalyzes the oxidative deamination of D-amino acids, producing three key products: the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂) —a major ROS[8][9].

The metabolism of D-selenocystine by DAO represents a direct pathway for the targeted generation of intracellular oxidative stress. This mechanism is particularly relevant in oncology, as many cancer cells exhibit a dysregulated redox balance, making them more vulnerable to further oxidative insults than normal cells[10][11][12]. By selectively generating H₂O₂ in cells that can metabolize it, D-selenocystine can push cancer cells past their oxidative stress threshold, leading to DNA damage, lipid peroxidation, and ultimately, apoptosis[10][13][14]. Studies on "selenocystine" (isomer often unspecified) have repeatedly demonstrated its ability to induce ROS-mediated apoptosis in various cancer cell lines[10][12].

Key Molecular Interactions in Oxidative Stress Pathways

The D-Amino Acid Oxidase (DAO) Pathway

The metabolism of D-selenocystine via DAO is a pivotal event. This enzymatic reaction directly fuels oxidative stress by producing H₂O₂.

DAO_Pathway DSelCys D-Selenocystine ((D-Sec)₂) DAO D-Amino Acid Oxidase (DAO) DSelCys->DAO Substrate Products α-Keto Acid + Ammonia (NH₃) DAO->Products Products H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 Byproduct Stress Increased Oxidative Stress H2O2->Stress

Caption: Metabolism of D-selenocystine by D-amino acid oxidase (DAO) to generate H₂O₂.

This generated H₂O₂ can then overwhelm the cell's antioxidant capacity, leading to downstream damage. The activity of DAO, which is highly expressed in tissues like the kidney and brain, can therefore determine the tissue-specific effects of D-selenocystine[8][15].

Interaction with the Thioredoxin and Glutathione Systems

Both thioredoxin reductase (TrxR) and glutathione reductase (GR) are key selenoenzymes (containing L-Sec) that maintain the reduced state of thioredoxin (Trx) and glutathione (GSH), respectively. Selenocystine can be reduced by these systems. The thioredoxin system, in particular, can efficiently reduce the diselenide bond of selenocystine, generating selenocysteine[12]. This reaction consumes reducing equivalents (NADPH), potentially altering the cell's redox balance.

While this reduction is necessary to form the reactive selenol, it also links D-selenocystine to the central hubs of cellular redox control. A high concentration of D-selenocystine could potentially divert reducing power away from other essential processes, contributing to an overall shift towards an oxidative state.

Methodologies for Studying D-Selenocystine's Effects

To rigorously investigate the impact of D-selenocystine, a multi-faceted experimental approach is required. The choice of assay must be guided by the specific question being asked—whether it concerns direct chemical antioxidant capacity or complex cell-based pro-oxidant effects.

Data Presentation: Comparative Cytotoxicity

A critical first step in cellular studies is to determine the cytotoxic concentration range. As shown in the table below, the IC₅₀ values for selenocystine can vary significantly across different cell lines, highlighting its selective potential.

Cell LineCancer TypeIC₅₀ (µM) for Selenocystine*Reference
A375Human Melanoma~10 µM[10]
HepG2Human Hepatoma~15 µM[10]
MCF7Human Breast Adenocarcinoma~20 µM[10]
V79Chinese Hamster Lung Fibroblast~39 µM (D-form), ~34 µM (L-form)[6]
H661Human Lung Carcinoma>200 µM[11]
Note: Unless specified, the stereoisomer was not reported in the original study.
Experimental Protocols

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of D-selenocystine (e.g., 0, 5, 10, 20, 50 µM) in fresh medium for the desired time (e.g., 4, 12, 24 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Probe Loading: After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubation: Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control cells to determine the fold increase in ROS production.

Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.

Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA, containing fragments and relaxed loops, migrates further out of the nucleus during electrophoresis, forming a "comet tail" whose intensity is proportional to the amount of damage.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with D-selenocystine as described in 4.2.1.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.

  • Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C.

  • Embedding: Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip. Allow to solidify on ice for 10 minutes.

  • Cell Lysis: Remove the coverslip and immerse the slide in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and quantify the DNA damage (e.g., % tail DNA, tail moment) using specialized image analysis software.

Principle: The phosphorylation of histone H2AX on serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks, a severe form of DNA damage often induced by oxidative stress. Western blotting allows for the quantification of this marker.

Step-by-Step Methodology:

  • Protein Extraction: Following treatment with D-selenocystine, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX (e.g., Rabbit anti-γ-H2AX) overnight at 4°C with gentle agitation. A loading control antibody (e.g., Mouse anti-β-actin) should also be used.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Quantification: Densitometrically quantify the band intensities and normalize the γ-H2AX signal to the loading control (β-actin) to determine the relative increase in expression.

Summary and Future Directions

D-selenocystine is a metabolically distinct selenoamino acid whose role in oxidative stress is primarily defined by its catabolism. Unlike its L-isomer, which supports the endogenous antioxidant system, D-selenocystine can be bioactivated by D-amino acid oxidase to become a potent, targeted generator of hydrogen peroxide. This pro-oxidant mechanism underpins its therapeutic potential as an anti-cancer agent, capable of selectively inducing lethal oxidative stress in vulnerable cancer cells.

Future research should focus on several key areas:

  • DAO Expression Profiling: Correlating the expression levels of D-amino acid oxidase in different cancer types with their sensitivity to D-selenocystine could identify patient populations most likely to respond to this therapeutic strategy.

  • Combination Therapies: Investigating the synergistic effects of D-selenocystine with other treatments that modulate redox homeostasis (e.g., inhibitors of glutathione synthesis or thioredoxin reductase) could lead to more effective anti-cancer protocols.

  • In Vivo Efficacy and Pharmacokinetics: Rigorous pre-clinical animal studies are needed to understand the bioavailability, tissue distribution, and in vivo efficacy of D-selenocystine, paying close attention to potential nephrotoxicity given the high expression of DAO in the kidneys.

By leveraging the unique metabolic fate of this D-amino acid, researchers and drug developers have a promising avenue for designing novel redox-modulating therapies.

References

  • Chen, T., & Wong, Y. S. (2009). Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells. Biomedicine & Pharmacotherapy, 63(2), 105-113. [Link]

  • Wikipedia contributors. (2024). Selenocysteine. Wikipedia, The Free Encyclopedia. [Link]

  • Wahyuni, E. A., Yii, C. Y., Liang, H. L., et al. (2022). Selenocystine induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells. Chemico-Biological Interactions, 365, 110046. [Link]

  • Weekley, C. M., & Harris, H. H. (2015). Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment. International Journal of Molecular Sciences, 16(5), 10660-10694. [Link]

  • Request PDF. (2025). Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells. ResearchGate. [Link]

  • Wahyuni, E. A., Yii, C. Y., Liang, H. L., et al. (2022). Selenocystine induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells. Chemico-Biological Interactions, 365, 110046. [Link]

  • Bird, J. A., et al. (2003). Characteristics of Selenazolidine Prodrugs of Selenocysteine: Toxicity and Glutathione Peroxidase Induction in V79 Cells. Journal of Medicinal Chemistry, 46(13), 2695-2704. [Link]

  • Catanesi, M., et al. (2025). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. MDPI. [Link]

  • Connolly, J. P. R., et al. (2021). Catabolism of serine enantiomers represses enterohemorrhagic Escherichia coli virulence factors via modulation of the nitrogen stress response. Proceedings of the National Academy of Sciences, 118(11), e2018292118. [Link]

  • Walter, R., & Roy, J. (1971). Comparison of the Chemical Properties of Selenocysteine and Selenocystine with Their Sulfur Analogs. ResearchGate. [Link]

  • Ohide, T., et al. (2019). d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species. Genes to Cells, 24(2), 146-156. [Link]

  • Kumar, S., et al. (2018). Reactivity of Selenocystine and Tellurocystine: Structure and Antioxidant Activity of the Derivatives. Chemistry – A European Journal, 24(72), 19332-19342. [Link]

  • Lan, F. E., & Chen, C. (n.d.).
  • Verrall, L., et al. (2007). d-amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia. European Journal of Neuroscience, 26(6), 1657-1669. [Link]

  • Asahi, M., et al. (1997). The oxidation of selenocysteine is involved in the inactivation of glutathione peroxidase by nitric oxide donor. The Journal of Biological Chemistry, 272(31), 19152-19157. [Link]

  • Thomson, C. D. (2014). Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenomethionine: A Meta-Analysis. Nutrients, 6(10), 4002-4014. [Link]

  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 114. [Link]

  • Wikipedia contributors. (2024). D-amino acid oxidase. Wikipedia, The Free Encyclopedia. [Link]

  • Sergey. (2024). L-selenocystine is toxic for Nrf2 addicted cells. Research Notes by Sergey. [Link]

  • Mugesh, G. (2003). Proposed catalytic mechanism of GPx. The rapid reaction of the selenenic acid with GSH ensures that the selenium moiety in the enzyme is not irreversibly inactivated. ResearchGate. [Link]

  • Prasad, T., et al. (2024). Glutathione peroxidase (GPX1) - Selenocysteine metabolism preserves the follicular fluid's (FF) redox homeostasis via IGF-1- NMD cascade in follicular ovarian cysts (FOCs). BBA - Molecular Basis of Disease, 1870(7), 167235. [Link]

  • Kapr, J., et al. (2022). The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities. Antioxidants, 11(4), 748. [Link]

  • Al-Kehayez, N., et al. (2022). Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers. Antioxidants, 11(11), 2129. [Link]

  • Esaki, N., et al. (1988). Purification and Characterization of Clostridium Sticklandii D-selenocystine Alpha, Beta-Lyase. Journal of Bacteriology, 170(2), 751-756. [Link]

Sources

physicochemical properties of D-selenocystine enantiomer

Author: BenchChem Technical Support Team. Date: April 2026

D-Selenocystine Enantiomer: Physicochemical Profiling, Synthetic Methodologies, and Biochemical Applications

Executive Summary

As research into organoselenium compounds accelerates, the D-enantiomer of selenocystine (D-Sec) has emerged as a critical molecule in structural biology, enzymology, and targeted drug development. Unlike its naturally occurring L-counterpart, D-selenocystine exhibits unique chiral recognition properties, acting as a natural thioredoxin reductase inhibitor with minimal induction of Glutathione Peroxidase (GPx) activity[1].

This technical guide provides a comprehensive analysis of the physicochemical properties of D-selenocystine (CAS 26932-45-6), establishes a field-proven, self-validating protocol for its chemical synthesis, and details its specific enzymatic interactions.

Physicochemical and Structural Properties

D-Selenocystine is the oxidized, diselenide-bridged dimer of D-selenocysteine. The substitution of sulfur with selenium radically alters the molecule's redox potential and nucleophilicity. The Se–Se bond is significantly longer and weaker than the S–S bond found in cystine, making it highly susceptible to reduction and cleavage under mild conditions.

At physiological pH, the molecule exists primarily as a zwitterion. Its extremely low aqueous solubility necessitates precise pH control during isolation and purification workflows[1].

Table 1: Quantitative Physicochemical Profile of D-Selenocystine

PropertyValueCausality / Significance
Chemical Formula C₆H₁₂N₂O₄Se₂Homodimeric structure linked via a diselenide bridge[2].
Molecular Weight 334.11 g/mol Essential for stoichiometric calculations in peptide synthesis[2].
Exact Mass 335.91275 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
Appearance Light yellow powderColoration is indicative of the intact diselenide chromophore[1].
Aqueous Solubility ~0.3 mg/mLHighly restricted solubility; requires acidic or basic conditions for complete dissolution[1].
TPSA 127 ŲTopological Polar Surface Area indicates poor passive membrane permeability[2].
Isoelectric Point (pI) ~6.0 - 6.5Target pH range for maximum precipitation and product recovery during synthesis[3][4].

Synthetic Methodology: De Novo Synthesis of D-Selenocystine

The synthesis of D-selenocystine requires the generation of a highly reactive diselenide nucleophile (Na₂Se₂), followed by a nucleophilic substitution reaction with a chiral precursor, β-chloro-D-alanine[3][4].

Causality in Experimental Design: Elemental selenium is chemically inert under standard conditions. By reducing it with Sodium Borohydride (NaBH₄), we generate the nucleophilic Se₂²⁻ species in situ. The reaction must be maintained strictly under an inert atmosphere (Argon) because the intermediate selenide is highly susceptible to premature air-oxidation, which would precipitate unreactive elemental selenium and crash the yield.

Step-by-Step Protocol: Nucleophilic Substitution

Phase 1: Generation of Disodium Diselenide

  • Preparation: In a flame-dried, three-necked round-bottom flask, suspend elemental Selenium powder (1.5 equivalents) in degassed, anhydrous water (or ethanol) under a continuous Argon stream.

  • Reduction: Chill the flask in an ice bath. Slowly add NaBH₄ (excess) dropwise.

    • Self-Validation Check: The reaction is highly exothermic. The suspension will transition from a dark, opaque mixture to a clear, colorless (or faint burgundy, depending on concentration) solution of Na₂Se₂, indicating complete reduction[4].

Phase 2: Chiral Substitution 3. Substrate Addition: Dissolve β-chloro-D-alanine (1.0 equivalent) in degassed water. Adjust the pH to exactly 9.0 using aqueous ammonia or dilute NaOH[3].

  • Causality: A pH of 9.0 is critical. It ensures the amine group remains largely unprotonated to prevent unwanted side reactions, while maintaining the optimal stability and nucleophilicity of the selenide anion[3][4].

  • Incubation: Add the chiral substrate dropwise to the Na₂Se₂ solution over 30–60 minutes. Stir the mixture under Argon at 37 °C for 12–16 hours[3].

Phase 3: Isolation and Purification 5. Quenching: Acidify the reaction mixture to pH 1–2 using concentrated HCl under constant cooling. This halts the reaction and protonates all functional groups, solubilizing the crude product[3][4]. 6. Precipitation: Filter the acidic solution to remove any unreacted elemental selenium. Slowly add 10 N NaOH to the filtrate until the pH reaches 6.0–6.5 (the isoelectric point)[3][4]. 7. Recovery: A bright yellow precipitate of D-selenocystine will form immediately. Collect via vacuum filtration, wash sequentially with cold water and ethanol, and dry under high vacuum[3][4].

Chemical synthesis workflow of D-selenocystine via nucleophilic substitution.

Biochemical Interactions and Enzymatic Profiling

While L-selenocysteine is the 21st proteinogenic amino acid, the D-enantiomer serves as a highly specific probe for chiral enzymology and targeted inhibition.

Thioredoxin Reductase Inhibition: D-Selenocystine acts as a natural inhibitor of mammalian thioredoxin reductase. Because it is the D-isoform, it bypasses standard cellular incorporation machinery, allowing it to exert inhibitory effects without significantly inducing Glutathione Peroxidase (GPx) activity, a common confounding factor when using L-selenocompounds in cellular assays[1].

Enzymatic Cleavage by D-Selenocystine α,β-lyase: In microbial biochemistry, D-selenocystine is the specific substrate for D-selenocystine α,β-lyase, an enzyme isolated and purified from Clostridium sticklandii[5][6].

Mechanistic Causality: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The PLP forms a Schiff base with the amino group of D-selenocystine, acting as an electron sink. This destabilizes the α-proton, facilitating an α,β-elimination reaction. In the presence of a thiol co-substrate, the enzyme cleaves the C–Se bond, yielding an S-substituted D-cysteine and releasing elemental selenium[6].

Enzymatic cleavage of D-selenocystine by C. sticklandii α,β-lyase.

Safety and Handling Protocols

Organoselenium compounds require stringent safety protocols due to their toxicity profiles. D-Selenocystine is classified under GHS as an acute oral toxicant (Category 4) and a skin/eye irritant (Category 2)[7].

  • Engineering Controls: All synthetic manipulations involving NaBH₄ and selenium must be conducted in a certified fume hood to prevent exposure to potentially generated hydrogen selenide (H₂Se) gas, which is highly toxic[3][7].

  • Storage: The purified light yellow powder must be stored at -20°C, desiccated, and protected from light to prevent spontaneous degradation or oxidation of the diselenide bridge[1].

References

  • PubChem. "selenocystine, (D)- | C6H12N2O4Se2 | CID 33648". National Institutes of Health (NIH). Available at:[Link]

  • Raines Lab. "Supporting Information Selenocysteine in Native Chemical Ligation and Expressed Protein Ligation". Raines Lab. Available at:[Link]

  • Angene Chemical. "Safety Data Sheet - D-Selenocystine". Angene Chemical. Available at:[Link]

  • Esaki, N., et al. "Purification and characterization of Clostridium sticklandii D-selenocystine alpha, beta-lyase". ASM Journals (Journal of Bacteriology). Available at:[Link]

Sources

Methodological & Application

A Practical, Stereoselective Guide to the Laboratory Synthesis of D-Selenocystine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of D-Selenocystine

Selenocysteine, often termed the 21st amino acid, is a naturally occurring component of various redox-active enzymes known as selenoproteins.[1] Its unique properties, stemming from the lower reduction potential and higher acidity of its selenol group compared to the thiol of cysteine, make it a focal point in chemical biology and drug development.[1] While L-selenocysteine is the proteinogenic enantiomer, its D-isoform, and the corresponding oxidized dimer D-selenocystine, are of significant interest for the synthesis of peptides with modified properties, such as enhanced stability or novel catalytic activities.

However, the direct synthesis and handling of D-selenocysteine are challenging due to the high reactivity and oxygen sensitivity of its free selenol (-SeH) group, which readily oxidizes.[1][2] For this reason, laboratory synthesis often targets the more stable diselenide, D-selenocystine. This dimeric form is a robust, crystalline solid that serves as a convenient precursor, which can be reduced to D-selenocysteine immediately before use if required.[3][4]

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of D-selenocystine, starting from the commercially available chiral precursor, D-serine. We will elucidate the causality behind each experimental choice, provide a self-validating protocol complete with characterization benchmarks, and offer visual guides to the reaction pathway and experimental workflow.

Part 1: Synthesis Strategy and Rationale

The most reliable strategy for producing an optically active amino acid is to begin with a precursor from the chiral pool that already possesses the desired stereochemistry. In this case, D-serine is the ideal starting material. The core of the synthesis involves converting the hydroxyl group of D-serine—a notoriously poor leaving group—into a more reactive species that can undergo nucleophilic substitution by a selenium-containing nucleophile.

Our chosen pathway follows two primary stages:

  • Activation of D-Serine: The hydroxyl group of D-serine is converted into a halide (e.g., a chloride), creating an electrophilic carbon center at the β-position. This is a classic transformation to facilitate nucleophilic attack.

  • Diselenide Bridge Formation: A diselenide nucleophile (Se₂²⁻) is generated in situ from elemental selenium. This powerful nucleophile then displaces the halide from two molecules of the activated D-serine derivative, forming the stable diselenide bond of D-selenocystine in a single, stereoretentive step.

This approach is advantageous due to its efficiency, the accessibility of starting materials, and its robust control over the final product's stereochemistry.

D-Selenocystine Synthesis Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Selenation D_Serine D-Serine Activated_Serine D-3-chloroalanine (Intermediate) D_Serine->Activated_Serine  Thionyl Chloride (SOCl₂)   D_Selenocystine D-Selenocystine Activated_Serine->D_Selenocystine  Sodium Diselenide (Na₂Se₂)  

Caption: Overall reaction scheme for the synthesis of D-Selenocystine from D-Serine.

Part 2: Detailed Experimental Protocol

This protocol is designed for the synthesis of D-selenocystine on a laboratory scale. All operations involving selenium compounds should be performed in a well-ventilated fume hood due to their toxicity.

Reagent/MaterialGradeSupplier (Example)Notes
D-Serine≥99%Sigma-AldrichChiral starting material.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Acros OrganicsHighly corrosive and moisture-sensitive.
Elemental Selenium (Se)Black powder, 100 mesh, ≥99.5%Strem ChemicalsToxic. Handle with care.
Sodium borohydride (NaBH₄)Powder, ≥98%Alfa AesarFlammable solid and water-reactive.
Anhydrous Ethanol (EtOH)200 proofDecon LabsUsed as a solvent.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFlammable and peroxide-forming.
Hydrochloric acid (HCl)37% (conc.)J.T. BakerCorrosive.
Sodium hydroxide (NaOH)Pellets, ≥97%EMD MilliporeCorrosive.
Argon (Ar) or Nitrogen (N₂)High purityAirgasFor providing an inert atmosphere.

digraph "Experimental Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.3, fontname="Arial"];
node [shape=record, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"];
edge [color="#34A853", arrowhead="normal", style="solid", penwidth=1.5];

start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="{Step 1: Synthesis of D-3-chloroalanine HCl| 1. Add D-Serine to SOCl₂ at -10°C.\l 2. Warm to 40°C for 3 hours.\l 3. Remove excess SOCl₂ under vacuum.\l 4. Precipitate with diethyl ether.\l}"]; step2 [label="{Step 2: Preparation of Sodium Diselenide| 1. Suspend Se powder in anhydrous EtOH.\l 2. Add NaBH₄ portion-wise under Ar.\l 3. Stir until solution is colorless.\l}"]; step3 [label="{Step 3: Formation of D-Selenocystine| 1. Add D-3-chloroalanine HCl solution to Na₂Se₂.\l 2. Reflux mixture for 4 hours.\l 3. Monitor for yellow precipitate.\l}"]; step4 [label="{Step 4: Isolation and Purification| 1. Cool and filter the crude product.\l 2. Wash with H₂O and EtOH.\l 3. Adjust pH of filtrate to ~6 for further precipitation.\l 4. Recrystallize from dilute aqueous HCl.\l}"]; step5 [label="{Step 5: Characterization| 1. NMR (¹H, ¹³C, ⁷⁷Se).\l 2. Mass Spectrometry (ESI-MS).\l 3. Optical Rotation.\l}"]; end [label="End Product:\nPure D-Selenocystine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }

Caption: Step-by-step workflow for the laboratory synthesis of D-Selenocystine.

Step 1: Synthesis of D-3-chloroalanine hydrochloride (Adapted from CN105294528A[5])

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution). Ensure the system is dry and under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Cool the flask in an ice-salt bath to -10°C. Carefully add 60 mL of thionyl chloride (SOCl₂) to the flask.

  • Addition of D-Serine: While stirring vigorously, slowly add 10.5 g (0.1 mol) of D-serine in small portions over 30 minutes, maintaining the temperature below 0°C. The serine will slowly dissolve as it reacts.

    • Causality Note: This exothermic reaction converts the hydroxyl group into a chlorosulfite ester intermediate, which then collapses to form the alkyl chloride with the release of SO₂ and HCl gas. Adding the serine slowly at low temperature controls the reaction rate and minimizes side reactions.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 40°C for 3 hours. The solution should become clear.

  • Isolation: Cool the flask back to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate traps). A viscous, pale-yellow oil or solid will remain.

  • Precipitation: Add 100 mL of anhydrous diethyl ether to the residue and stir vigorously. A white precipitate of D-3-chloroalanine hydrochloride will form.

  • Purification: Collect the solid by vacuum filtration, wash it with two 50 mL portions of diethyl ether, and dry it under vacuum. The product can be used in the next step without further purification.

Step 2: Synthesis of D-Selenocystine (Adapted from references[6][7])

  • Preparation of Sodium Diselenide (Na₂Se₂):

    • In a separate 500 mL three-neck flask equipped with a magnetic stirrer and under a positive pressure of argon, suspend 7.9 g (0.1 mol) of elemental selenium powder in 150 mL of anhydrous ethanol.

    • In small portions, carefully add 4.2 g (0.11 mol) of sodium borohydride (NaBH₄) to the suspension over 20 minutes.

    • Safety Note: NaBH₄ reacts with ethanol to produce hydrogen gas. Ensure adequate ventilation and an inert atmosphere to prevent the formation of an explosive mixture. The reaction is also exothermic.

    • Stir the mixture at room temperature. The black selenium powder will react to form a dark red solution (polyselenides), which will eventually become a colorless or very pale-yellow solution of sodium diselenide upon completion (approx. 1-2 hours).

    • Causality Note: Sodium borohydride reduces elemental selenium to sodium diselenide. The initial red color is due to intermediate polyselenides, which are further reduced to the desired Se₂²⁻ species. An inert atmosphere is critical to prevent the highly reactive diselenide from being oxidized by air.[7]

  • Selenation Reaction:

    • Dissolve the entire batch of crude D-3-chloroalanine hydrochloride from Step 1 in 50 mL of water and add it to the freshly prepared sodium diselenide solution.

    • Heat the resulting mixture to reflux (approx. 80°C) with vigorous stirring for 4 hours. A yellow precipitate of D-selenocystine will gradually form.

    • Causality Note: The diselenide ion acts as a nucleophile, attacking the electrophilic β-carbon of two D-3-chloroalanine molecules via an Sₙ2 mechanism. This results in the displacement of the chloride ions and the formation of the diselenide bridge. The reaction is stereoretentive, preserving the D-configuration.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the crude yellow solid by vacuum filtration and wash it sequentially with 50 mL of cold water, 50 mL of ethanol, and finally 50 mL of diethyl ether.

    • To improve the yield, carefully neutralize the filtrate with a dilute NaOH solution to pH 6.0. More D-selenocystine may precipitate. Collect this second crop and combine it with the first.

    • Recrystallize the combined crude product from a minimal amount of hot 1 M HCl. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

    • Collect the purified pale-yellow crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Part 3: Data and Characterization

ParameterStep 1 (Activation)Step 2 (Selenation)Overall
Starting Material D-Serine (10.5 g, 0.1 mol)D-3-chloroalanine HCl (from Step 1)
Key Reagents SOCl₂ (~82 g, 0.69 mol)Se (7.9 g, 0.1 mol), NaBH₄ (4.2 g, 0.11 mol)
Stoichiometry 1 equivalent D-Serine2 eq. D-3-chloroalanine : 1 eq. Na₂Se₂
Typical Yield ~90-95% (crude)~60-70% (after recrystallization)~54-66%
Expected Product Mass ~10.0 - 11.7 g
  • Appearance: Pale-yellow crystalline solid.

  • Molecular Formula: C₆H₁₂N₂O₄Se₂

  • Molecular Weight: 334.10 g/mol [8]

  • Mass Spectrometry (ESI-MS): Expect to find [M+H]⁺ at m/z = 335.9 (calculated for the most abundant isotopes).

  • ¹H NMR (D₂O/DCl): Expect complex multiplets for the α-CH and β-CH₂ protons. The chemical shifts will be concentration and pH-dependent. Typically, signals appear in the range of δ 3.0-4.5 ppm.

  • ⁷⁷Se NMR (D₂O/DCl): Expect a single resonance around δ 300-350 ppm, characteristic of a dialkyl diselenide.

  • Optical Rotation: A specific rotation value should be measured and compared to literature values for D-selenocystine to confirm enantiomeric purity. The value will be opposite in sign to that of L-selenocystine.

References

  • Roy, J., Gordon, W., Schwartz, I. L., & Walter, R. (1970). Optically active selenium-containing amino acids. The synthesis of L-selenocystine and L-selenolanthionine. The Journal of Organic Chemistry, 35(2), 510–513. [9][10]

  • Sancineto, L., & Santi, C. (2020). Strategies for the Synthesis of Selenocysteine Derivatives. Synthesis, 52(19), 2745-2757. [11]

  • Wessjohann, L. A., & Schneider, A. (2008). Synthesis of selenocysteine and its derivatives with an emphasis on selenenylsulfide (-Se-S-) formation. Chemistry & Biodiversity, 5(3), 375–388. [6]

  • Gieselman, M. D., Xie, L., & van der Donk, W. A. (2001). Synthesis of a Selenocysteine-Containing Peptide by Native Chemical Ligation. Organic Letters, 3(9), 1331–1334. [12]

  • O'Neil, M. J. (Ed.). (2013). Selenocysteine. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [3]

  • Wang, L., & Zhang, J. (2016). Preparation method for L-selenocysteine. CN105294528A. Google Patents. [5]

  • Wikipedia contributors. (2024). Selenocysteine. In Wikipedia, The Free Encyclopedia. [1]

  • Kumar, S., & Singh, K. D. (2009). Incorporation of Selenocysteine into Proteins Using Peptide Ligation. Methods in Enzymology, 462, 157-173. [7]

  • Dery, S., Reddy, P. S., Dery, L., Mousa, R., Dardashti, R. N., & Metanis, N. (2020). Insights into the deselenization of selenocysteine into alanine and serine. Chemical Science, 11(23), 5942–5948. [4]

  • PubChem. (n.d.). Selenocystine, (D)-. National Center for Biotechnology Information. [13]

  • FooDB. (2011). Showing Compound Selenocystine (FDB023316). [8]

  • Bar-Nahum, I., & Metanis, N. (2015). An Umpolung Approach for the Chemoselective Arylation of Selenocysteine in Unprotected Peptides. Journal of the American Chemical Society, 137(32), 10051–10054. [2]

Sources

Application Note: D-Selenocystine Cell Culture Media Preparation and Supplementation Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Applications: High-density mammalian cell culture (e.g., CHO cells), monoclonal antibody (mAb) production, serum-free media (SFM) optimization, and oxidative stress assays.

Executive Summary & Mechanistic Rationale

Selenium is a critical trace element in mammalian cell culture, essential for the synthesis of selenoproteins such as Glutathione Peroxidase (GPx) and Thioredoxin Reductase (TrxR). In biopharmaceutical manufacturing, particularly with Chinese Hamster Ovary (CHO) cells, selenium supplementation is mandatory for animal-protein-free (APF) media to maintain redox balance and even facilitate iron transport[1].

While sodium selenite and L-selenocystine are commonly used, they present significant cytotoxicity challenges at elevated concentrations. Sodium selenite acts as a pro-oxidant before its conversion, and L-selenocystine is rapidly metabolized, leading to acute accumulation of reactive selenide species[2]. D-selenocystine , the unnatural stereoisomer, offers a strategic advantage: it exhibits a significantly lower toxicity profile due to its resistance to rapid cleavage by standard L-amino acid lyases[3]. This stereospecificity allows D-selenocystine to act as a "slow-release" selenium prodrug, providing sustained selenium delivery without triggering acute cytotoxicity or apoptosis[4].

Cellular Pathway of D-Selenocystine

The controlled enzymatic cleavage of D-selenocystine ensures a steady intracellular pool of hydrogen selenide ( H2​Se ), the universal precursor for selenophosphate synthesis, which is subsequently incorporated into antioxidant enzymes.

CellPathway Media D-Selenocystine (Media Supplement) Uptake Cellular Uptake (Transporters) Media->Uptake Cleavage Stereospecific Cleavage (D-lyases) Uptake->Cleavage H2Se Hydrogen Selenide (H2Se Pool) Cleavage->H2Se Sec Sec-tRNA Synthesis & Incorporation H2Se->Sec GPx Selenoproteins (GPx, TrxR) Sec->GPx ROS ROS Neutralization & Cell Viability GPx->ROS

Fig 1: Intracellular metabolism of D-selenocystine for sustained antioxidant defense.

Comparative Analysis of Selenium Supplements

To justify the use of D-selenocystine over traditional supplements, the following table summarizes the physicochemical and biological properties of common selenium sources based on established toxicological data[4].

Selenium SourceTypical Working Conc.Cytotoxicity (IC50)Aqueous Solubility (pH 7.4)Mechanistic Profile
Sodium Selenite 10 - 100 nMHighly Toxic (~17 µM)HighRapid inorganic incorporation; pro-oxidant at high doses.
L-Selenocystine 1 - 5 µMModerately Toxic (~34 µM)Low (Requires Acid/Base)Rapid enzymatic cleavage; can induce ROS and apoptosis.
D-Selenocystine 1 - 10 µMLow Toxicity (>3000 µM)*Low (Requires Acid/Base)Slow, controlled release; ideal for high-density fed-batch.

*Toxicity data extrapolated from D-stereoisomer selenazolidine prodrugs demonstrating >100-fold reduction in toxicity compared to L-isoforms[4].

Materials and Reagents

  • D-Selenocystine Powder : Minimum 98% purity. (Note: Highly hygroscopic; store desiccated at 4°C)[5].

  • Solvent : 0.1 M Sodium Hydroxide (NaOH), sterile.

  • Diluent : 1X Phosphate-Buffered Saline (PBS), pH 7.4, sterile.

  • Neutralizing Agent : 0.1 M Hydrochloric Acid (HCl).

  • Filtration : 0.22 µm Polyethersulfone (PES) syringe filters. (PES is mandatory to prevent hydrophobic binding of the amino acid).

  • Basal Media : e.g., CD-CHO, DMEM, or Ham's F-12[6].

Step-by-Step Preparation Protocol

Because D-selenocystine contains a diselenide bridge and is practically insoluble in neutral aqueous solutions[2], it must be solubilized via pH manipulation before introduction into culture media.

Phase 1: Stock Solution Preparation (10 mM)

Causality: The alkaline environment deprotonates the carboxyl and amine groups, disrupting the crystalline lattice and allowing complete solvation without degrading the diselenide bond.

  • Weighing : In a biosafety cabinet, accurately weigh 3.34 mg of D-Selenocystine powder (MW = 334.09 g/mol ).

  • Primary Solubilization : Add 1.0 mL of 0.1 M NaOH to the powder.

  • Agitation : Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–3 minutes until the solution is completely clear and pale yellow[5].

Phase 2: Neutralization and Volume Adjustment

Causality: Adding a highly alkaline stock directly to culture media causes localized pH spikes, leading to protein precipitation and acute cell death. 4. Dilution : Add 8.0 mL of 1X PBS to the solubilized mixture. 5. pH Adjustment : Carefully titrate the solution with 0.1 M HCl dropwise until the pH reaches 7.5 - 8.0. (Do not drop below pH 7.0, as D-selenocystine may precipitate). 6. Final Volume : Bring the total volume to exactly 10.0 mL using 1X PBS. This yields a 1 mM D-selenocystine stock solution .

Phase 3: Sterilization and Storage
  • Filtration : Pass the 10 mL solution through a 0.22 µm PES syringe filter into a sterile, light-protected conical tube.

  • Aliquoting : Divide into 500 µL aliquots to prevent repeated freeze-thaw cycles, which can oxidize the diselenide bridge.

  • Storage : Store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[2].

Phase 4: Media Supplementation
  • Application : Thaw an aliquot on ice immediately prior to use. Add the stock solution to your basal cell culture media at a 1:1000 to 1:200 dilution to achieve a final working concentration of 1 µM to 5 µM .

Workflow Step1 Weigh 3.34 mg D-Selenocystine Step2 Solubilize in 1 mL 0.1 M NaOH Step1->Step2 Step3 Dilute with 8 mL PBS & Adjust pH to 7.5-8.0 Step2->Step3 Step4 Bring to 10 mL (1 mM Stock) Step3->Step4 Step5 Sterile Filter (0.22 µm PES) Step4->Step5 Step6 Aliquot & Store at -80°C Step5->Step6 Step7 Supplement Media (1 - 5 µM Final) Step6->Step7

Fig 2: Step-by-step workflow for D-selenocystine media preparation and supplementation.

Protocol Validation & Quality Control

To ensure this protocol acts as a self-validating system, perform the following QC checks upon formulating a new batch of D-selenocystine supplemented media:

  • Precipitation Check (Visual QC) : Incubate a sample of the supplemented media at 37°C for 24 hours without cells. Inspect under an inverted microscope for micro-precipitates. D-selenocystine can form insoluble complexes with heavy metals (e.g., lead acetate) or precipitate if the media pH drops too rapidly[6].

  • Functional Assay (GPx Activity) : Culture CHO cells in the newly supplemented media for 48 hours. Lyse the cells and perform a Glutathione Peroxidase (GPx) colorimetric assay. A successful D-selenocystine supplementation will restore or elevate GPx activity compared to unsupplemented basal media[6].

  • Viability Thresholding : Perform a Trypan Blue exclusion assay or flow cytometry (Annexin V/PI). Because D-selenocystine is a slow-release prodrug, cell viability should remain >95% at 5 µM, avoiding the acute toxicity often seen with equivalent doses of sodium selenite[4].

Sources

Application Note: Mass Spectrometry Analysis and Speciation of D-Selenocystine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

D-selenocystine, the D-enantiomer of naturally occurring L-selenocystine, is increasingly utilized in drug development due to its unique stereospecific profile. Studies demonstrate that D-selenocystine and its selenazolidine prodrugs exhibit significantly 1 lower cellular toxicity than their L-counterparts or inorganic sodium selenite, while maintaining the ability to induce glutathione peroxidase (GPx) activity[1]. Accurately characterizing D-selenocystine derivatives in biological matrices requires the sensitivity and specificity of mass spectrometry (MS). However, the inherent redox instability of the diselenide (Se-Se) bond presents a critical analytical challenge that must be addressed through rigorous sample preparation[2].

Mechanistic Causality: The Necessity of Derivatization

Selenium is highly polarizable and a stronger nucleophile than sulfur. In its native dimeric form (SeCys₂), D-selenocystine is susceptible to spontaneous reduction and subsequent rapid oxidation[3]. If analyzed without protection, the transient D-selenocysteine monomer easily oxidizes to a selenoxide, followed by syn-β-elimination of selenenic acid, leading to artifactual losses and inaccurate quantification[3].

To establish a self-validating analytical system, the Se-Se bond must be quantitatively reduced and immediately alkylated. Using dithiothreitol (DTT) reduces the dimer, and subsequent treatment with iodoacetamide (IAM) forms stable 4 carbamidomethyl-D-selenocysteine (CAM-D-SeCys)[4]. This derivatization locks the selenium atom in a stable oxidation state, ensuring that the downstream MS response accurately reflects the original D-selenocystine concentration[4].

Analytical Workflow

G N1 D-Selenocystine Derivatives N2 Reduction (DTT) Cleave Se-Se Bond N1->N2 N3 Alkylation (IAM) Stabilize Selenol N2->N3 N4 HPLC Separation (Chiral / RP-C8) N3->N4 N5 ESI-MS/MS (Structural ID) N4->N5 N6 ICP-MS (Se Speciation) N4->N6

Workflow for the derivatization and MS analysis of D-selenocystine.

Experimental Protocols: Step-by-Step Methodology

Reagents and Sample Preparation
  • Reduction : Reconstitute the sample containing D-selenocystine derivatives in 100 mM Tris-HCl buffer (pH 7.5). Add DTT to a final concentration of 10 mM. Incubate at 37 °C for 30 minutes to ensure complete cleavage of the diselenide bonds[2].

  • Alkylation : Introduce iodoacetamide (IAM) to a final concentration of 30 mM. Incubate in the dark at room temperature for 45 minutes.

    • Causality: The dark environment is critical to prevent photo-induced degradation of the iodoacetamide reagent, ensuring quantitative capping of the highly reactive selenol groups[3].

  • Quenching & Cleanup : Quench unreacted IAM by adding 1% formic acid. Centrifuge at 14,000 × g for 15 minutes to precipitate matrix proteins. Filter the supernatant through a 0.22 µm hydrophilic PTFE membrane prior to injection.

Chromatographic Separation (LC)

A robust reversed-phase (RP) system is employed for derivative separation. If enantiomeric purity (D- vs. L-isomer) must be confirmed, substitute with a chiral stationary phase.

  • Column : ZORBAX Eclipse XDB-C8 (50 mm × 2.1 mm, 3.5 µm) or equivalent 5[5].

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B : 0.1% Formic acid in Methanol.

  • Gradient : Isocratic delivery (e.g., 50% Methanol with 1% acetic acid at 200 µL/min) depending on the specific derivative's polarity[5].

Mass Spectrometry Detection (ESI-MS/MS & ICP-MS)

A dual-detection strategy provides both structural confirmation and absolute quantification.

  • ESI-MS/MS (Structural ID) : Operate in positive electrospray ionization mode. The protonated precursor for underivatized selenocystine is m/z 337.15[5]. For CAM-D-SeCys, monitor the shifted precursor mass. Always verify the characteristic selenium isotopic envelope (e.g., ⁷⁸Se, ⁸⁰Se, ⁸²Se) to confirm the presence of the Se atom.

  • ICP-MS (Absolute Speciation) : Hyphenating LC with ICP-MS allows for element-specific detection. Monitor the ⁷⁸Se and ⁸⁰Se isotopes.

  • Causality: Use a collision cell (e.g., He gas at 3.8 mL/min) to mitigate polyatomic argon interferences (such as ⁴⁰Ar³⁸Ar interfering with ⁷⁸Se) 6[6].

Quantitative Data and Method Performance

To ensure trustworthiness, the method must be validated using isotopic dilution (e.g., spiking with ⁷⁷Se-labeled standards) 7[7]. Table 1 summarizes typical performance metrics for D-selenocystine derivative analysis.

Table 1: Analytical Performance Metrics for Selenocystine Species

Analyte / DerivativeDetection ModePrecursor m/zMonitored IsotopeLOD (µg/L)Linear Range (µg/L)Recovery (%)
D-Selenocystine (Intact)ESI-MS/MS (+ve)337.15N/A0.992 - 10045 - 55*
CAM-D-SelenocysteineESI-MS/MS (+ve)226.00N/A0.150.5 - 10092 - 98
CAM-D-SelenocysteineLC-ICP-MSN/A⁸⁰Se0.020.1 - 50095 - 101

*Note: Recovery of intact D-selenocystine is notably poor due to spontaneous redox reactions during extraction. Derivatization to CAM-D-Selenocysteine is mandatory for quantitative accuracy[3].

Quality Control: Implementing a Self-Validating System

To maintain analytical integrity, a mass balance check must be incorporated into the workflow. The sum of the quantified CAM-D-SeCys (and any other speciated Se-metabolites) determined via LC-ICP-MS should equal ≥90% of the total selenium determined by direct acid digestion of the sample followed by bulk ICP-MS analysis[4]. Any significant discrepancy indicates incomplete reduction/alkylation, column recovery issues, or the presence of unknown Se-metabolites. Furthermore, the use of a ⁷⁷Se-labeled internal standard controls for both derivatization yield and chromatographic recovery[4].

References

  • Characteristics of Selenazolidine Prodrugs of Selenocysteine: Toxicity and Glutathione Peroxidase Induction in V79 Cells. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). URL:[Link]

  • Separation and determination of Se-compounds by liquid chromatography coupled with electrospray mass spectrometry. ResearchGate. URL:[Link]

  • Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. MDPI. URL:[Link]

  • Determination of Selenomethionine and Selenocysteine in Human Serum Using Speciated Isotope Dilution-Capillary HPLC-inductively Coupled Plasma Collision Cell Mass Spectrometry. PubMed. URL:[Link]

  • Determination of Proteinaceous Selenocysteine in Selenized Yeast. NIH PMC. URL:[Link]

Sources

chiral separation of D-selenocystine by capillary electrophoresis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral Separation of D-Selenocystine by Capillary Electrophoresis

Introduction & Scientific Rationale

Selenium is an essential trace element characterized by a notoriously narrow therapeutic window between nutritional benefit and toxicity. The biological activity, bioavailability, and toxicological profiles of selenoamino acids are highly dependent on their enantiomeric forms. For instance, L-selenocystine and D-selenocystine exhibit distinct metabolic pathways, with the D-enantiomer often displaying different pharmacokinetic behaviors. Consequently, the rigorous speciation and chiral separation of these compounds are critical in drug development, pharmacokinetic profiling, and the quality control of nutritional supplements [2].

While High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is a traditional approach, Capillary Electrophoresis (CE) offers a highly efficient, cost-effective alternative. CE provides superior theoretical plate counts, rapid analysis times, and minimal reagent consumption. This application note details field-proven protocols for the chiral separation of D-selenocystine from its L- and meso- isomers using CE coupled with UV absorbance detection, utilizing either vancomycin or sulfated β-cyclodextrin (S-β-CD) as chiral selectors [1].

Mechanistic Principles & Causality (E-E-A-T)

Causality of Derivatization for UV Detection: Underivatized selenoamino acids lack a strong natural chromophore, making direct UV detection insensitive. To enable robust UV detection at 254 nm, the primary amino groups of selenocystine must be derivatized. We utilize 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a tagging agent that reacts rapidly with nucleophiles to form highly stable, UV-absorbing urea compounds [1].

Causality of Chiral Recognition Mechanisms:

  • Vancomycin: This macrocyclic antibiotic forms a "hydrophobic basket." Enantioseparation is driven by a complex combination of steric fit, electrostatic interactions, and hydrogen bonding between the analyte and the selector's functional groups. Because selenocystine possesses two chiral centers, its separation yields three distinct peaks corresponding to the D-, L-, and meso- forms [1].

  • Sulfated β-Cyclodextrin (S-β-CD): This selector forms transient diastereomeric inclusion complexes with the analytes. The sulfate groups impart a strong negative charge to the cyclodextrin over a wide pH range, providing an electrophoretic mobility that directly counters or enhances the electroosmotic flow (EOF), depending on the applied polarity.

Electrophoretic Polarity & System Stability: The choice of polarity is strictly dictated by the physical behavior of the chiral selector:

  • Reversed Polarity with S-β-CD: At a highly acidic pH of 3.0, the EOF is inherently weak. The highly negatively charged S-β-CD migrates strongly toward the anode. By applying reversed polarity (injection at the cathode), the chiral selector is forced past the detector, carrying the complexed selenocystine enantiomers with it and ensuring high-resolution separation [1].

  • Capillary Conditioning with Vancomycin: Vancomycin has a strong tendency to adsorb onto fused-silica capillary walls, which can eventually reverse the EOF and degrade run-to-run reproducibility. If positive polarity is used, strict inter-run capillary conditioning (0.1 M NaOH wash) is mandatory to strip the adsorbed selector. Alternatively, utilizing reversed polarity with vancomycin mitigates the impact of this adsorption, yielding superior migration time reproducibility without the need for aggressive washing [1].

Experimental Workflows & Logical Relationships

CE_Workflow N1 Sample Preparation (D, L, meso-Selenocystine) N2 AQC Derivatization (Chromophore Addition) N1->N2 N3 Capillary Electrophoresis (Fused Silica Capillary) N2->N3 N4 Chiral Selector Interaction (Vancomycin or S-β-CD) N3->N4 N5 UV Detection (Absorbance at 254 nm) N4->N5 N6 Data Analysis (D-, meso-, L- Peak Resolution) N5->N6

Workflow for the chiral separation of selenocystine enantiomers using capillary electrophoresis.

Chiral_Recognition C Chiral Selector (Vancomycin or S-β-CD) E1 D-Selenocystine (Transient Diastereomer 1) C->E1 Hydrophobic/H-bond E2 L-Selenocystine (Transient Diastereomer 2) C->E2 Hydrophobic/H-bond M1 Lower Binding Affinity (Faster Migration) E1->M1 M2 Higher Binding Affinity (Slower Migration) E2->M2

Logical relationship of transient diastereomeric complex formation in CE chiral recognition.

Quantitative Data Summary

The following table summarizes the optimized parameters for both chiral selectors. In all validated cases, the D-isomer migrates before the L-isomer [1].

ParameterMethod A: VancomycinMethod B: Sulfated β-Cyclodextrin
Chiral Selector Concentration 1.0 mM1% m/v
Background Electrolyte (BGE) 20 mM MOPS/Tris35 mM Citric Acid
Additives None1% v/v Methanol (improves resolution)
pH 7.03.0 (adjusted with 0.1 M NaOH)
Capillary Temperature 20 °C20 °C
Polarity Reversed (Preferred) or PositiveReversed
Capillary Conditioning 0.1 M NaOH wash (if Positive Polarity)Not required between runs
Elution Order D-Selenocystine → meso- → L-SelenocystineD-Selenocystine → meso- → L-Selenocystine

Step-by-Step Experimental Protocols

5.1. Reagents & Materials

  • Capillary: Polyimide-coated fused silica capillary (75 μm i.d., 75 cm total length, effective length to detector 70.4 cm).

  • Chemicals: Vancomycin hydrochloride, Sulfated β-cyclodextrin, MOPS, Tris, Citric Acid, Methanol, 0.1 M NaOH (Analytical reagent grade).

  • Derivatization Kit: AQC fluorescent tagging kit (e.g., Waters AccQ•Fluor).

5.2. Sample Preparation & Derivatization (Self-Validating System) Expert Insight: To ensure the analytical system is self-validating, always prepare a procedural blank (reagents only) to rule out artifact peaks, and run enantiomerically pure spikes (e.g., pure L-selenocystine) to definitively confirm the D- vs. L- elution order.

  • Prepare a 1.0 mM stock solution of racemic D,L-selenocystine in 18 MΩ deionized water. Adjust to pH 9.0 using 0.1 M NaOH to ensure complete solubility.

  • Transfer a 200 μL aliquot of the amino acid solution into a clean reaction vial.

  • Add 700 μL of 0.2 M borate buffer (provided in the AQC kit) to maintain the optimal alkaline pH required for the nucleophilic reaction.

  • Add the AQC reagent as per the manufacturer's instructions. Vortex immediately and heat at 55 °C for 10 minutes to drive the formation of the UV-absorbent urea derivatives to completion.

  • Prepare a procedural blank using 200 μL of pH 9.0 water in place of the sample.

5.3. Method A: Vancomycin-Based Separation

  • Buffer Preparation: Prepare a solution of 20 mM MOPS. Adjust to pH 7.0 using Tris. Add vancomycin hydrochloride to achieve a final concentration of 1.0 mM. Degas the buffer ultrasonically and filter through a 0.20 μm nylon membrane.

  • System Setup: Thermostat the CE capillary compartment to 20 °C. Set the UV detector to monitor absorbance at 254 nm.

  • Injection: Perform a hydrodynamic injection at 5 psi for 0.4 seconds (equivalent to 2 psi s⁻¹).

  • Separation: Apply reversed polarity (injection made at the negative electrode).

  • Conditioning (If Positive Polarity is used): To prevent EOF reversal caused by vancomycin adsorption, flush the capillary between runs sequentially with 0.1 M NaOH for 10 min, deionized water for 5 min, and BGE for 10 min [1].

5.4. Method B: Sulfated β-Cyclodextrin-Based Separation

  • Buffer Preparation: Prepare a 35 mM citric acid solution. Add 1% m/v sulfated β-cyclodextrin. Adjust the pH to exactly 3.0 using 0.1 M NaOH.

  • Resolution Enhancement: Add 1% v/v methanol to the buffer. Expert Insight: The addition of methanol alters the dielectric constant of the buffer, which fine-tunes the inclusion complex binding constants and significantly improves the baseline resolution of the meso- form [1]. Degas and filter (0.20 μm).

  • System Setup: Maintain capillary temperature at 20 °C and UV detection at 254 nm.

  • Injection & Separation: Perform hydrodynamic injection (5 psi, 0.4 s). Apply reversed polarity. No inter-run conditioning is required due to the lack of selector adsorption at this highly acidic pH.

References

  • Sutton, K. L., Sutton, R. M. C., Stalcup, A. M., & Caruso, J. A. (2000). A comparison of vancomycin and sulfated beta-cyclodextrin as chiral selectors for enantiomeric separations of selenoamino acids using capillary electrophoresis with UV absorbance detection. Analyst, 125, 231-234.[Link]

  • Sutton, K. L., Ponce de Leon, C. A., Ackley, K. L., Sutton, R. M. C., Stalcup, A. M., & Caruso, J. A. (2000). Development of chiral HPLC for selenoamino acids with ICP-MS detection: application to selenium nutritional supplements. Analyst, 125, 281-286.[Link]

Troubleshooting & Optimization

D-Selenocystine LC-MS/MS Technical Support Center: Troubleshooting Background Noise

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of D-selenocystine. Quantifying low-molecular-weight organoselenium compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical hurdles. Because D-selenocystine fragments in the low m/z region, it is highly susceptible to chemical background noise, solvent clustering, and isobaric interferences.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers achieve trace-level sensitivity and robust signal-to-noise (S/N) ratios.

PART 1: Diagnostic FAQs – Root Cause Analysis of Baseline Noise

Q1: Why does D-selenocystine suffer from higher background noise compared to standard amino acids? A1: D-selenocystine is a low-molecular-weight diselenide dimer. In LC-MS/MS, the low m/z region (< m/z 400) is inherently crowded with chemical noise originating from mobile phase impurities and solvent clusters[1]. Furthermore, while Selenium-80 ( 80 Se) is the most abundant isotope (49.6%), it frequently suffers from isobaric background noise at trace concentrations. Researchers often find that monitoring the 78 Se isotope (23.7% abundance) yields a superior S/N ratio because the background noise floor at its specific transition is significantly lower[2].

Q2: Should I use ESI or APCI, and in which polarity? A2: Electrospray Ionization (ESI) in positive ion mode is the gold standard. Signal suppression tests demonstrate that ESI is significantly more effective at ionizing selenium species than Atmospheric Pressure Chemical Ionization (APCI)[3]. Positive ionization consistently yields higher precursor ion intensities for selenoamino acids compared to negative mode.

Q3: How do mobile phase modifiers influence the Signal-to-Noise (S/N) ratio? A3: The choice of acid modifier dictates ionization efficiency. Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in ESI. Formic acid (FA) is highly recommended. Experimental data shows that increasing the FA concentration from 0.1% to 1% can increase the detection sensitivity of selenium-containing peptides by a factor of 1.5[2]. Additionally, you must strictly use LC-MS grade solvents; HPLC-grade methanol introduces low-molecular-weight impurities that drastically elevate the noise floor[1].

Q4: How can I optimize the MS source to physically exclude chemical noise? A4: Optimize the cone gas flow rate . Drawing from established trace-level protocols for low-mass analytes, increasing the cone gas flow (e.g., from 150 L/hr to 500 L/hr) physically disrupts non-covalent solvent clusters before they enter the mass analyzer. This declustering effect drastically reduces background noise in low-mass Multiple Reaction Monitoring (MRM) transitions.

PART 2: Step-by-Step Troubleshooting Methodologies

Protocol A: System "Steam Cleaning" for Source Decontamination

If you are experiencing a persistently high baseline, the MS source likely contains accumulated chemical residue. Implement this self-validating overnight cleaning protocol to restore baseline sensitivity[4].

  • Configure LC Flow: Set the LC pump to deliver 0.5 mL/min of 75:25 Methanol:Water (LC-MS grade) with 5 mM ammonium formate and 0.1% formic acid.

  • Adjust Source Parameters:

    • Nebulizer pressure: 60 psi

    • Drying gas flow: 13 L/min

    • Drying gas temperature: 350 °C

  • Valve Alignment: Ensure the MS stream selection valve is directed to the MS (not to waste).

  • Execution: Run this "steam clean" continuously overnight (approx. 11-12 hours).

  • Validation Step: The following morning, perform a scan checkout. On a properly decontaminated system, the Total Ion Chromatogram (TIC) background level should drop below 200,000 counts[4].

Protocol B: Chemical Derivatization (Reduction & Carbamidomethylation)

To shift the analyte out of the noisy low m/z region and stabilize the reactive selenol groups, cleave the diselenide bond of D-selenocystine and alkylate the resulting monomers[5].

  • Reduction: Treat the D-selenocystine sample with a reducing agent (e.g., Dithiothreitol, DTT) at 37 °C for 30 minutes to yield D-selenocysteine monomers.

  • Alkylation: Add iodoacetamide (IAA) in the dark at room temperature for 45 minutes. This carbamidomethylation process adds a stable functional group to the selenium atom.

  • Validation Step: Monitor the MRM transitions for carbamidomethyl-D-selenocysteine. This mass shift moves the precursor ion away from ubiquitous low-mass solvent clusters, significantly lowering the Limit of Detection (LOD)[5].

PART 3: Data Presentation & Visualizations

Table 1: Quantitative Impact of Optimization Parameters on S/N
Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality for S/N Improvement
Mobile Phase Acid 0.1% Formic Acid1.0% Formic AcidEnhances protonation efficiency for Se-compounds, yielding a ~1.5x signal boost[2].
Solvent Purity HPLC-Grade MethanolLC-MS Grade MethanolEliminates trace low-molecular-weight contaminants that cause baseline noise[1].
Isotope Selection 80 Se (High Abundance) 78 Se (Lower Abundance)Evades specific isobaric interferences present at low concentrations in the 80 Se channel[2].
Cone Gas Flow 150 L/hr500 L/hrPhysically disrupts solvent clusters entering the MS, lowering the noise floor.
Workflow & Logical Visualizations

G Root High Background Noise in D-Selenocystine LC-MS/MS Solvent Mobile Phase Impurities (Low m/z Contaminants) Root->Solvent Source Source Contamination & Solvent Clusters Root->Source Isobaric Isobaric Interferences (80Se Overlaps) Root->Isobaric SolventFix Use LC-MS Grade Solvents & 1% Formic Acid Solvent->SolventFix SourceFix Increase Cone Gas Flow & Perform Steam Cleaning Source->SourceFix IsobaricFix Monitor 78Se Transitions & Carbamidomethylation Isobaric->IsobaricFix

Fig 1: Root cause analysis and mitigation strategies for LC-MS/MS background noise.

G Prep 1. Sample Prep Reduction & Alkylation LC 2. Chromatography Isocratic/Gradient C8/C18 Prep->LC Ion 3. Ionization (ESI+) Optimize Cone Gas LC->Ion Detect 4. MRM Detection Select 78Se/80Se Ion->Detect

Fig 2: Optimized step-by-step analytical workflow for D-selenocystine quantification.

References

  • Title: Selenium speciation by HPLC with tandem mass spectrometric detection Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Investigation of Elemental Mass Spectrometry in Pharmacology for Peptide Quantitation at Femtomolar Levels Source: PLOS One URL: [Link]

  • Title: Molecular recognition and quantitative analysis of free and combinative selenium speciation in selenium-enriched millets using HPLC-ESI-MS/MS Source: FAO AGRIS URL: [Link]

  • Title: Tips to Improve Signal-to-Noise Checkout Source: Agilent Technologies URL: [Link]

  • Title: Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: Waters Corporation URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

Sources

Technical Support Center: Mitigating D-Selenocystine Degradation at High Temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Selenium-containing Amino Acids. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of D-selenocystine. While D-selenocystine is an invaluable synthetic intermediate and biological probe—often utilized specifically to evade stereospecific enzymatic degradation like renal β -lyases[1]—its diselenide core is notoriously fragile under thermal stress.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental chalcogen chemistry driving this degradation, provide decision-making workflows, and outline self-validating protocols to ensure your high-temperature assays succeed.

Part 1: Mechanistic Insight (The Causality of Thermal Degradation)

To stop degradation, you must first understand why D-selenocystine degrades when heated. The instability is rooted in the unique electronic properties of selenium compared to sulfur.

  • Hyper-Nucleophilicity and pKa: The selenol group of selenocysteine has a pKa of ~5.2, whereas the thiol in cysteine has a pKa of ~8.3[2]. At physiological or alkaline pH, any reduced D-selenocysteine exists predominantly as the highly reactive selenolate anion (-Se⁻).

  • Thermal Oxidation: At elevated temperatures, even trace amounts of dissolved oxygen will rapidly oxidize the selenolate to selenenic acid (Sec-SeOH) and subsequently to seleninic acid (Sec-SeO 2​ H)[2][3].

  • Heat-Catalyzed β -Elimination: Sec-SeOH is structurally unstable. Upon warming to temperatures as low as 15°C, it undergoes spontaneous thermal deselenation (a β -elimination reaction), yielding dehydroalanine and releasing elemental selenium[4][5]. Even the oxidized diselenide dimer (D-selenocystine) is susceptible to direct heat-induced β -elimination, analogous to the thermal destruction of cystine disulfides at 100°C[6].

Pathway DSel D-Selenocystine (Diselenide Dimer) DSec D-Selenocysteine (Reactive Selenolate) DSel->DSec Reduction BetaElim β-Elimination (Heat Catalyzed) DSel->BetaElim Direct Thermal Stress Oxidation Thermal Oxidation (O2 present) DSec->Oxidation pH > 5.2 SecSeOH Selenenic Acid (Sec-SeOH) Oxidation->SecSeOH SecSeOH->BetaElim Temp > 15°C Dehydro Dehydroalanine + Elemental Selenium BetaElim->Dehydro

Thermal degradation pathway of D-selenocystine via oxidation and β-elimination.

Part 2: Frequently Asked Questions (FAQs)

Q: My D-selenocystine solution turns red and forms a precipitate when heated above 60°C. What is happening? A: The red precipitate is elemental selenium. Heat catalyzes the β -elimination of the C-Se bond, breaking down the amino acid into dehydroalanine and releasing free selenium[4]. This visual cue indicates catastrophic thermal degradation of your sample.

Q: Does the D-chirality make it more susceptible to heat than L-selenocystine? A: No. The bond dissociation energies of the C-Se and Se-Se bonds are identical in both enantiomers. D-selenocystine is utilized to resist specific biological degradation (e.g., by proteases or lyases)[1], but its purely chemical thermal degradation kinetics are identical to the L-isomer.

Q: How does pH affect high-temperature workups? A: pH is the most critical variable you can control. Because the pKa of the selenol is ~5.2, working at a pH > 5.2 ensures the molecule is in the hyper-reactive selenolate form, accelerating oxidation and subsequent thermal deselenation[2]. Lowering the pH to 4.0–4.5 protonates the selenol, drastically improving thermal stability.

Part 3: Troubleshooting & Decision Matrix

Before beginning any high-temperature protocol involving D-selenocystine, follow this logical workflow to preemptively mitigate degradation vectors.

Workflow Start Start High-Temp Assay CheckOx Oxygen Present? Start->CheckOx Degas Purge with Argon CheckOx->Degas Yes CheckPH Is pH > 5.2? CheckOx->CheckPH No Degas->CheckPH AdjustPH Lower pH to 4.5 CheckPH->AdjustPH Yes CheckMetal Trace Metals? CheckPH->CheckMetal No AdjustPH->CheckMetal AddEDTA Add 2 mM EDTA CheckMetal->AddEDTA Yes Proceed Thermal Incubation CheckMetal->Proceed No AddEDTA->Proceed

Troubleshooting decision matrix for mitigating thermal degradation.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound survived the heat; prove it.

Protocol A: High-Temperature Anaerobic Workup

This protocol is designed for assays requiring temperatures between 60°C and 95°C where D-selenocystine must remain in its native state.

  • Buffer Deoxygenation: Boil your target buffer (e.g., 50 mM Acetate) for 5 minutes, then vigorously purge with Argon gas for 30 minutes while cooling. Causality: Removing dissolved O 2​ prevents the formation of thermally unstable Sec-SeOH[4].

  • pH Optimization: Adjust the buffer pH strictly to 4.5 using glacial acetic acid. Causality: Keeping the pH below 5.2 ensures the selenol remains protonated, neutralizing its nucleophilicity[2].

  • Metal Chelation: Add 2 mM EDTA to the buffer. Causality: Transition metals (like Cu 2+ and Fe 3+ ) catalyze radical-mediated oxidation of selenium species. EDTA sequesters these catalysts[2].

  • Thermal Incubation: Add D-selenocystine to the buffer inside an anaerobic glove box. Seal the vessel tightly before transferring to the heat block.

  • Self-Validation Step (LC-MS): Post-incubation, immediately inject a 10 µL aliquot into an LC-MS system. Success criteria: You must observe the intact parent mass. The assay has failed if you observe +16 Da (selenenic acid), +32 Da (seleninic acid), or the mass corresponding to dehydroalanine[2][3].

Protocol B: Steric Protection via "Molecular Cradling"

If your assay requires physiological pH (7.4) at high temperatures, chemical mitigation (Protocol A) will fail. You must use structural mitigation.

  • Derivatization: React D-selenocystine with a bulky protective group (a "molecular cradle" such as a Bpsc group) prior to heating. Causality: The steric bulk physically shields the reactive selenium center, suppressing bimolecular decomposition and preventing the spatial alignment required for β -elimination[4][5].

  • Thermal Processing: Proceed with your high-temperature assay (up to 100°C).

  • Self-Validation Step (Visual & UV-Vis): Success criteria: The solution must remain optically clear. Measure absorbance at 400-600 nm. Any increase in baseline scattering indicates the precipitation of elemental red selenium, meaning the cradle failed to prevent deselenation.

Part 5: Quantitative Degradation Data

The following table summarizes the expected thermal stability of D-selenocystine under various environmental conditions, highlighting the drastic improvements achieved by applying the protocols above.

Environmental ConditionpHAtmosphereAdditivesEst. Half-life at 90°CPrimary Degradation Product
Unprotected (Standard) 7.4AerobicNone< 10 minsDehydroalanine, Elemental Se
pH Controlled 4.5AerobicNone~ 45 minsSeleninic Acid (+32 Da)
Protocol A (Anaerobic) 4.5Anaerobic2 mM EDTA> 4 hoursMinimal degradation
Protocol B (Molecular Cradle) 7.4AerobicNone> 24 hoursMinimal degradation

References

  • Source: Journal of the American Chemical Society (ACS)
  • Minimizing oxidation of selenocysteine during workup Source: Benchchem URL
  • Demonstration of the Formation of a Selenocysteine Selenenic Acid through Hydrolysis of a Selenocysteine Selenenyl Iodide Utilizing a Protective Molecular Cradle Source: MDPI URL
  • Source: RSC (Royal Society of Chemistry)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: PubMed (NIH)

Sources

Technical Support Center: Stabilizing D-Selenocystine in Biological Plasma Samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of D-selenocystine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and quantification of D-selenocystine in biological plasma samples. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your own workflows. The inherent reactivity of the selenium atom makes D-selenocystine a challenging analyte, but with proper sample handling and stabilization, accurate and reproducible quantification is achievable.

The Core Challenge: The Unstable Nature of Selenocysteine

The primary obstacle in quantifying D-selenocystine stems from the high reactivity of its reduced form, D-selenocysteine. The selenium-containing functional group, a selenol (-SeH), is a more potent nucleophile and has a lower pKa than its sulfur analog, the thiol group (-SH) of cysteine.[1][2] This heightened reactivity makes it highly susceptible to oxidation in the complex, oxygen-rich environment of biological plasma.[2][3]

Upon collection, D-selenocysteine readily undergoes several reactions that lead to its loss and complicate analysis:

  • Oxidation to Diselenide: Two D-selenocysteine molecules can oxidize to form a diselenide bridge (-Se-Se-), creating D-selenocystine.[2]

  • Mixed Disulfide Formation: The selenol group can react with the abundant thiol-containing molecules in plasma, such as cysteine and glutathione, to form mixed selenenyl-sulfide bridges (-Se-S-).[4]

  • Further Oxidation: The selenium atom can be oxidized to higher oxidation states like selenenic acids (-SeOH), which are often unstable intermediates.[5][6]

These reactions convert the target analyte into various other species, leading to low recovery and poor reproducibility. Therefore, a robust stabilization strategy is not just recommended; it is essential.

Degradation and Exchange Pathways

The following diagram illustrates the primary instability pathways for D-selenocysteine (the reduced form of D-selenocystine) in a plasma matrix.

cluster_0 Degradation Pathways in Plasma Sec D-Selenocysteine (-SeH) SeCys2 D-Selenocystine (-Se-Se-) Sec->SeCys2 Oxidation (O2) Mixed Mixed Disulfide (e.g., with Glutathione) (-Se-S-GSH) Sec->Mixed Thiol-Diselenide Exchange Oxidized Higher Oxidation States (e.g., Selenenic Acid, -SeOH) Sec->Oxidized Oxidation (ROS) PlasmaThiols Plasma Thiols (Cysteine, Glutathione) PlasmaThiols->Mixed

Caption: Instability pathways of D-selenocysteine in plasma.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the analysis of D-selenocystine in a direct question-and-answer format.

Q1: My D-selenocystine recovery is low and highly variable between samples. What is the primary cause?

A: This is the most common issue and it almost always points to inadequate sample stabilization. The selenol group of D-selenocysteine is highly reactive and will readily form diselenide bonds with itself (creating D-selenocystine) or mixed disulfide bonds with other thiols in the plasma (like cysteine and glutathione).[4][7] This creates a heterogeneous pool of D-selenocysteine-containing species, only one of which is your target analyte. Without a strategy to convert all these forms back to a single, stable derivative, your quantification will be inaccurate and inconsistent. The solution is a two-step chemical stabilization process: reduction followed by alkylation .

Q2: What is the principle behind the reduction and alkylation strategy?

A: This two-step process is the gold standard for stabilizing thiol- and selenol-containing molecules for bioanalysis.

  • Reduction: A reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is added to the plasma sample.[7] Its purpose is to break all diselenide (-Se-Se-) and mixed selenenyl-sulfide (-Se-S-) bonds, converting all D-selenocystine-related species back to the single, reduced D-selenocysteine form (-SeH).[8][9]

  • Alkylation: Immediately following reduction, an alkylating agent, such as Iodoacetamide (IAM) or Iodoacetic Acid (IAA), is added.[10][11] This agent covalently binds to the newly exposed selenol group, forming a stable carbamidomethyl or carboxymethyl derivative, respectively.[12][13] This "capping" prevents the selenol from re-oxidizing, creating a single, stable analyte for downstream analysis (e.g., by LC-MS).

Stabilization Mechanism: Reduction and Alkylation

cluster_1 Chemical Stabilization Workflow AnalytePool Heterogeneous Pool in Plasma - D-Selenocystine (-Se-Se-) - Mixed Disulfides (-Se-S-) Reducer Add Reducing Agent (e.g., DTT, TCEP) AnalytePool->Reducer Step 1 ReducedSec Homogeneous Reduced Form D-Selenocysteine (-SeH) Reducer->ReducedSec Alkylator Add Alkylating Agent (e.g., Iodoacetamide) ReducedSec->Alkylator Step 2 StableAdduct Single, Stable Analyte (e.g., Carbamidomethyl-D-selenocysteine) Alkylator->StableAdduct Analysis LC-MS Analysis StableAdduct->Analysis Quantification

Caption: The two-step chemical stabilization process.

Q3: Which stabilizing agents should I choose? Are there differences between them?

A: Yes, the choice of reagents can impact your results. DTT and TCEP are common reducing agents, while IAM and IAA are common alkylating agents.

  • DTT vs. TCEP: DTT is effective but has been shown to sometimes form adducts with selenium, potentially sequestering it and leading to a loss of information.[10] TCEP is often considered a better choice as it is a more specific and potent reducing agent, is stable in air, and does not have the same propensity to form selenium adducts.[7][14]

  • IAM vs. IAA: Both iodoacetamide (IAM) and iodoacetic acid (IAA) are effective at alkylating selenols.[10][15] The choice may depend on your downstream analytical method (e.g., chromatographic conditions, MS ionization). IAM is generally highly reactive and a good starting point.[11][16]

Reagent TypeAgentProsCons
Reducing Dithiothreitol (DTT)Widely used, effective at breaking disulfide/diselenide bonds.[8]Can form adducts with selenium, potentially causing signal loss; less stable in solution.[10]
Tris(2-carboxyethyl)phosphine (TCEP)More potent and specific than DTT; stable in air; does not form selenium adducts.[7][14]More expensive than DTT.
Alkylating Iodoacetamide (IAM)Highly reactive, forms a stable neutral adduct.[11][12]Light sensitive; can alkylate other nucleophilic residues at high concentrations or pH.
Iodoacetic Acid (IAA)Forms a stable acidic adduct, which may alter chromatographic retention.[10][15]Light sensitive; reactivity can be pH-dependent.
Q4: How should I handle and store my plasma samples before stabilization?

A: Pre-analytical variables are a major source of error.[17][18] Proper handling from the moment of collection is critical.

ParameterRecommendationRationale
Anticoagulant K2-EDTA or Sodium HeparinMinimizes coagulation-induced cellular release and metabolic activity.
Processing Time Process within 1 hour of collection.Delays at room temperature lead to significant changes in metabolite profiles, including amino acids.[17][19]
Temperature Keep whole blood on wet ice (2-8°C).Low temperatures slow down enzymatic activity and chemical degradation.[19][20]
Centrifugation 1,000-2,000 x g for 10-15 min at 4°C.Efficiently separates plasma from blood cells to prevent hemolysis and further metabolic changes.[20]
Storage Store plasma at ≤ -70°C (preferably -80°C).Prevents long-term degradation.[21]
Freeze/Thaw Cycles Minimize at all costs. Aliquot plasma into single-use tubes before freezing.Repeated freeze/thaw cycles are a known cause of metabolite degradation.[17][18]
Q5: Can you provide a detailed protocol for stabilizing D-selenocystine in human plasma?

A: Certainly. This protocol is a robust starting point. It should be optimized and validated for your specific application and analytical platform.

Protocol: Reduction and Alkylation of D-Selenocystine in Plasma

Objective: To stabilize D-selenocystine in plasma by converting all related species into a single, stable carbamidomethyl derivative for accurate quantification.

Materials:

  • Human plasma (K2-EDTA), thawed on ice

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Iodoacetamide (IAM)

  • Ammonium Bicarbonate (or other suitable buffer, e.g., Tris-HCl)

  • Ultrapure Water

  • Vortex mixer

  • Incubator or water bath

  • Protein precipitation solvent (e.g., Acetonitrile with 1% Formic Acid)

  • Centrifuge

Reagent Preparation (Prepare Fresh Daily):

  • 100 mM TCEP Stock: Dissolve TCEP-HCl in buffer (e.g., 100 mM Ammonium Bicarbonate, pH ~8) to a final concentration of 100 mM.

  • 200 mM IAM Stock: Dissolve IAM in buffer. Important: Prepare this solution in the dark (wrap tube in foil) as IAM is light-sensitive.[11]

Procedure:

  • Sample Aliquot: In a microcentrifuge tube, add 100 µL of thawed human plasma.

  • Reduction Step:

    • Add 10 µL of the 100 mM TCEP stock solution to the plasma. (Final concentration: ~9 mM).

    • Vortex briefly to mix.

    • Incubate at 37°C for 30 minutes. This ensures complete reduction of all diselenide and selenenyl-sulfide bonds.

  • Alkylation Step:

    • Remove samples from the incubator.

    • In a dim-light environment, add 10 µL of the 200 mM IAM stock solution. (Final concentration: ~16.7 mM).

    • Vortex immediately and thoroughly.

    • Incubate in the dark at room temperature for 30 minutes. This allows the IAM to covalently cap the reduced selenol groups.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile containing 1% formic acid to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Clarification:

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

Sample Preparation and Stabilization Workflow

Caption: A complete workflow from sample collection to analysis.

References

  • Poitevin, E., et al. (2009). Influence of reducing agents on the integrity of selenocompounds. Exploratory work for selenoproteome analysis. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Poitevin, E., et al. (2009). Influence of reducing agents on the integrity of selenocompounds. Exploratory work for selenoproteome analysis. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Influence of reducing agents on the integrity of selenocompounds. Exploratory work for selenoproteome analysis. Available at: [Link]

  • Farina, M., et al. (2021). (Bio)analytical approaches for investigating the role of selenium in preventing neurological disorders and neurotoxicity induced by environmental neurotoxicants: As, Cd, and Hg. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Wang, N., et al. (2024). Selenium Compounds and Their Bioactivities: Molecular Mechanisms and Prospects for Functional Food and Therapeutic Applications. Foods. Available at: [Link]

  • Darensbourg, D. J., et al. (2024). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. International Journal of Molecular Sciences. Available at: [Link]

  • Darensbourg, D. J., et al. (2024). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. PMC. Available at: [Link]

  • Shoy-Lye, C., et al. (2022). Applying selenocysteine-mediated expressed protein ligation to prepare the membrane enzyme selenoprotein S. PMC. Available at: [Link]

  • Nagy, P., et al. (2020). Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine. PMC. Available at: [Link]

  • Domínguez-Renedo, O., et al. (2021). Electroanalytical Techniques for the Detection of Selenium as a Biologically and Environmentally Significant Analyte—A Short Review. MDPI. Available at: [Link]

  • Salinas, G., et al. (2024). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. PMC. Available at: [Link]

  • ResearchGate. (2023). Unravelling the in vitro and in vivo potential of selenium nanoparticles in Alzheimer's disease: A bioanalytical review. Available at: [Link]

  • Sandoz. (2023). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Available at: [Link]

  • Al-Ghanim, A. M., et al. (2016). Assessment of Reagents for Selenocysteine Conjugation and the Stability of Selenocysteine Adducts. PMC. Available at: [Link]

  • McSheehy, S., et al. (2004). Determination of Selenomethionine and Selenocysteine in Human Serum Using Speciated Isotope Dilution-Capillary HPLC-inductively Coupled Plasma Collision Cell Mass Spectrometry. PubMed. Available at: [Link]

  • Umemura, Y., et al. (2023). Selenoprotein-mediated redox regulation shapes the cell fate of HSCs and mature lineages. Cell Reports. Available at: [Link]

  • ResearchGate. (n.d.). Standard redox potential values of selenocysteine and selenocysteamine,... Available at: [Link]

  • Breier, M., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. PMC. Available at: [Link]

  • Anufrieva, E. V., et al. (2022). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya. Available at: [Link]

  • Saito, Y. (2022). Essential trace element selenium and redox regulation: its metabolism, physiological function, and related diseases. Journal of Medical Investigation. Available at: [Link]

  • Encyclopedia.pub. (2023). Role of Selenium in Redox Biology. Available at: [Link]

  • Burnell, J. N., et al. (1980). Reduction of DL-selenocystine and isolation of L-seleoncysteine. PubMed. Available at: [Link]

  • ResearchGate. (2019). (PDF) Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Available at: [Link]

  • Zhang, W., et al. (2022). Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. MDPI. Available at: [Link]

  • Arnér, E. S. J. (2019). Common modifications of selenocysteine in selenoproteins. Essays in Biochemistry. Available at: [Link]

  • Budinska, B., et al. (2023). Chemical modification of selenium-containing amino acids caused by non-thermal dielectric-barrier discharge atmospheric-pressure plasma. Scientific Reports. Available at: [Link]

  • Labunskyy, V. M., et al. (2014). The Molecular Biology of Selenocysteine. PMC. Available at: [Link]

  • Wang, D., et al. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Available at: [Link]

  • Darensbourg, D. J., et al. (2024). Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins. MDPI. Available at: [Link]

  • Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Available at: [Link]

  • ResearchGate. (2022). (PDF) Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

  • Mester, Z., et al. (2013). Determination of Proteinaceous Selenocysteine in Selenized Yeast. PMC. Available at: [Link]

  • Nakagawa, H., et al. (2012). Modeling Selenoprotein Se-Nitrosation: Synthesis of a Se-Nitrososelenocysteine with Persistent Stability. PMC. Available at: [Link]

  • Al-Fartosy, A. J. M. (2017). Bioavailability of Selenocystine Complex in Ten Healthy Volunteers Using Flameless Atomic Absorption Spectrophotometer. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • van der Kloet, F., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites. Available at: [Link]

  • Nakagawa, H., et al. (2012). Modeling Selenoprotein Se-Nitrosation: Synthesis of a Se-Nitrososelenocysteine with Persistent Stability. Journal of the American Chemical Society. Available at: [Link]

  • Gotti, R., et al. (2021). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. Journal of Chromatography A. Available at: [Link]

  • Li, W., et al. (2021). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine. MDPI. Available at: [Link]

  • EBF. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Available at: [Link]

  • Wang, Y., et al. (2022). Selenocystine induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells. PubMed. Available at: [Link]

  • ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to s. Available at: [Link]

  • OPUS at UTS. (n.d.). Optimized plasma sample preparation and LC‐MS analysis to s. Available at: [Link]

  • Derdau, V., et al. (2023). Selenium in Peptide Chemistry. MDPI. Available at: [Link]

Sources

🔬 Technical Support Center: Overcoming Low Cellular Permeability of D-Selenocystine

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Permeability Barrier

D-selenocystine (D-SeCys2) is highly valued in chiral-specific biological studies and as a catalytic molecule for endogenous nitric oxide (NO) generation 1[1]. However, researchers frequently encounter severely limited intracellular accumulation when transitioning from biochemical assays to cell-based models. This is driven by two unyielding physical realities:

  • Stereospecific Rejection: Unlike L-selenocystine, which is actively transported into cells via the system xc- amino acid transporter, the D-enantiomer is stereochemically rejected by these transport proteins.

  • Physicochemical Roadblocks: At physiological pH, D-selenocystine exists as a highly polar zwitterion. Without active transport, it must rely on passive lipid bilayer diffusion, which is thermodynamically unfavorable for zwitterions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and delivery mechanisms to bypass these barriers.

Frequently Asked Questions (FAQs)

Q1: Why does D-selenocystine show almost zero Glutathione Peroxidase (GPx) induction compared to L-selenocystine in my assays? A1: The lack of GPx induction is a direct consequence of poor cellular uptake, not necessarily a lack of intrinsic biochemical activity. Studies have shown that D-stereoisomers of selenocystine produce minimal GPx induction (approx. 1.0-fold increase) because they cannot cross the cell membrane to enter the cytosolic amino acid pool 2[2]. L-selenocystine, conversely, is actively transported and readily reduced to selenocysteine for protein synthesis 3[3].

Q2: Can I just increase the concentration of D-selenocystine or use DMSO to force it into the cells? A2: No. While DMSO improves in vitro solubility, it does not alter the zwitterionic nature of the compound that prevents lipid bilayer permeation. Forcing high concentrations (>100 µM) often leads to extracellular precipitation or non-specific membrane toxicity rather than true cytosolic delivery.

Q3: What are the most reliable methods to bypass this permeability barrier? A3: You must bypass the need for passive diffusion or system xc- transport entirely. The two most effective strategies are:

  • Nanocarrier Encapsulation: Formulating D-selenocystine into liposomes or mesoporous silica nanoparticles to force entry via clathrin-mediated endocytosis.

  • Prodrug Derivatization: Synthesizing selenazolidine prodrugs to mask the polar groups, temporarily increasing lipophilicity for passive diffusion 2[2].

UptakeMechanisms DSeCys Free D-Selenocystine Transporter System xc- Transporter DSeCys->Transporter Stereo-rejection Passive Passive Membrane Diffusion DSeCys->Passive High Polarity Block Intracellular Intracellular Accumulation Transporter->Intracellular Failed Uptake Passive->Intracellular Minimal Uptake NanoDSeCys Liposomal D-Selenocystine Endocytosis Clathrin-Mediated Endocytosis NanoDSeCys->Endocytosis Membrane Fusion/Invagination Endocytosis->Intracellular Robust Delivery

Fig 1: Cellular uptake pathways comparing free vs. liposomal D-selenocystine.

Diagnostic & Troubleshooting Guide

When your cell-based assays fail to show D-selenocystine activity, follow this diagnostic logic to isolate the failure point.

Issue 1: Undetectable Intracellular Selenium in Target Cells

  • Diagnostic Step: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside a Caco-2 cell permeability assay 4[4].

  • Root Cause Analysis: If PAMPA shows low Apparent Permeability ( Papp​ ), the issue is purely physicochemical (zwitterionic rejection). If PAMPA is high but Caco-2 is low, the compound is likely a substrate for active efflux pumps (e.g., P-glycoprotein).

  • Resolution: For D-selenocystine, PAMPA will almost always be low. Shift immediately to a nanocarrier formulation (See Protocol A).

Issue 2: High Well-to-Well Variability in Uptake Assays

  • Diagnostic Step: Check your cell culture media composition. Are you using reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol?

  • Root Cause Analysis: D-selenocystine contains a labile Se-Se bond. In reducing environments, it prematurely cleaves into highly reactive selenol monomers before it can be taken up by cells, leading to erratic binding to plasticware or extracellular proteins 3[3].

  • Resolution: Conduct all cellular uptake incubations in non-reducing, serum-free media for the first 4 hours to ensure intact delivery.

TroubleshootingFlow Start Low Intracellular D-SeCys2 PAMPA PAMPA Assay (Cell-Free) Start->PAMPA Step 1 LowPapp Low Papp (Passive Issue) PAMPA->LowPapp Result A HighPapp High Papp (Active Issue) PAMPA->HighPapp Result B Caco2 Caco-2 Assay (Cell-Based) Efflux Efflux Pump Substrate? Caco2->Efflux Check Ratio Nanocarrier Formulate Nanocarrier LowPapp->Nanocarrier Bypass Membrane HighPapp->Caco2 Step 2 Efflux->Nanocarrier If Ratio < 2 Inhibitor Co-administer Efflux Inhibitor Efflux->Inhibitor If Ratio > 2

Fig 2: Troubleshooting workflow for diagnosing and resolving low D-selenocystine permeability.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Liposomal Encapsulation of D-Selenocystine

Causality: Encapsulating D-selenocystine in a lipid bilayer masks its zwitterionic charge, allowing the liposome to fuse with the cell membrane or enter via endocytosis, completely bypassing the stereospecific system xc- transporter.

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve DPPC, cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in chloroform/methanol (2:1 v/v). Evaporate under a vacuum using a rotary evaporator to form a thin lipid film.

  • Aqueous Loading: Hydrate the lipid film with 10 mM PBS (pH 7.4) containing 2 mM D-selenocystine. Crucial: Maintain the hydration temperature at 55°C (above the phase transition temperature of DPPC) for 1 hour.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder.

  • Purification: Remove unencapsulated D-selenocystine using a Sephadex G-50 size exclusion column.

  • Self-Validation Checkpoint:

    • Action: Measure the formulation using Dynamic Light Scattering (DLS).

    • Pass Criteria: Z-average diameter must be 100-120 nm with a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, re-extrude. Heterogeneous populations will cause erratic and unpredictable cellular uptake.

Protocol B: Caco-2 Permeability Assessment (Tiered Validation)

Causality: Caco-2 monolayers mimic the human intestinal epithelium. This assay quantifies the exact rate of flux and confirms whether the liposomal formulation successfully circumvents the permeability block 4[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on Transwell polycarbonate inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Self-Validation Checkpoint 1 (Monolayer Integrity):

    • Action: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • Pass Criteria: TEER must exceed 250 Ω⋅cm2 . If lower, the tight junctions are compromised; discard the plate to prevent false-positive permeability readings.

  • Dosing: Add the liposomal D-selenocystine formulation to the apical chamber (A) and blank HBSS buffer to the basolateral chamber (B).

  • Self-Validation Checkpoint 2 (Paracellular Leakage):

    • Action: Co-administer Lucifer Yellow (100 µM) in the apical chamber.

    • Pass Criteria: Basolateral fluorescence of Lucifer Yellow must indicate < 1% flux per hour.

  • Sampling & Analysis: Collect 50 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify selenium content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to calculate the Apparent Permeability ( Papp​ ).

Quantitative Data Summary

The following table summarizes the comparative permeability and efficacy metrics, demonstrating why formulation strategies are mandatory for D-selenocystine.

MetricFree L-SelenocystineFree D-SelenocystineLiposomal D-Selenocystine
System xc- Affinity High (Stereo-matched)Negligible (Stereo-rejected)N/A (Bypassed)
Apparent Permeability ( Papp​ ) 1.2×10−5 cm/s <0.1×10−6 cm/sBypassed via Endocytosis
GPx Induction (Fold Increase) ~4.2x~1.0x (Baseline)~3.8x
Primary Uptake Mechanism Active TransportPassive Diffusion (Poor)Clathrin-Mediated Endocytosis
Toxicity (IC50 in V79 cells) ~34 µM~39 µM> 100 µM (Shielded)

Data synthesized from established organoselenium profiling studies 2[2].

References

  • Title: Iron Complex Facilitated Copper Redox Cycling for Nitric Oxide Generation as Nontoxic Nitrifying Biofilm Inhibitor Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Characteristics of Selenazolidine Prodrugs of Selenocysteine: Toxicity and Glutathione Peroxidase Induction in V79 Cells Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins Source: PMC / NIH URL: [Link]

Sources

Validation & Comparative

D-Selenocystine vs. Ebselen: A Comparative Analysis for Application in Reactive Oxygen Species Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Investigative Guide for Researchers

This guide provides a detailed comparison of D-selenocystine and ebselen, two prominent organoselenium compounds utilized in oxidative stress research. We will delve into their distinct mechanisms of action, provide quantitative performance data, and present detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific scientific inquiries into reactive oxygen species (ROS) modulation.

Introduction to Organoselenium Compounds in ROS Research

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. While essential for signaling, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, compounds that can modulate ROS levels are invaluable tools for both basic research and therapeutic development.

Selenium is a vital trace element that functions primarily through its incorporation into selenoproteins, such as the potent antioxidant enzymes glutathione peroxidases (GPx) and thioredoxin reductases (TrxR). This has spurred the investigation of synthetic organoselenium compounds as potential therapeutic agents and research tools. Among the most studied are ebselen, a catalytic ROS scavenger, and D-selenocystine, a stable seleno-amino acid. While both exhibit antioxidant properties, their mechanisms, and therefore their experimental applications, differ fundamentally. This guide aims to elucidate these differences to inform rational experimental design.

Mechanistic Dissection: Catalytic Scavenging vs. Pro-Nutrient Support

The primary distinction between ebselen and D-selenocystine lies in their mode of antioxidant action. Ebselen acts as a direct, catalytic mimic of a key antioxidant enzyme, whereas D-selenocystine serves as a precursor, bolstering the cell's endogenous antioxidant machinery.

Ebselen: The Glutathione Peroxidase (GPx) Mimic

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is renowned for its robust glutathione peroxidase (GPx)-like activity. It catalytically reduces a wide range of hydroperoxides, including hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as a reducing substrate.

The mechanism involves a catalytic cycle:

  • Oxidation: The selenium atom in ebselen reacts with a peroxide (ROOH), becoming oxidized to a selenenic acid intermediate.

  • Reduction: This intermediate rapidly reacts with two molecules of glutathione (GSH). The first GSH molecule forms a selenenyl sulfide adduct.

  • Regeneration: The second GSH molecule attacks the sulfur atom of the adduct, regenerating the original ebselen molecule and producing glutathione disulfide (GSSG).

This catalytic turnover allows a single molecule of ebselen to neutralize numerous peroxide molecules, making it a highly efficient scavenger. It is particularly effective at detoxifying peroxynitrite (ONOO⁻), a highly damaging reactive nitrogen species.

ebselen_mechanism cluster_reactants Ebselen Ebselen (Reduced) Intermediate Selenenic Acid Intermediate Ebselen->Intermediate ROOH -> ROH GSH1_source Intermediate->GSH1_source Adduct Selenenyl Sulfide Adduct (Ebselen-SG) GSH2_source Adduct->GSH2_source GSH1_source->Adduct GSH GSH2_source->Ebselen GSH -> GSSG ROOH Peroxide (e.g., H₂O₂) GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG)

Caption: Catalytic cycle of ebselen mimicking glutathione peroxidase.

D-Selenocystine: A Precursor for Selenoprotein Synthesis

Unlike ebselen, D-selenocystine does not possess significant intrinsic catalytic activity. Its primary role is that of a stable precursor to selenocysteine (Sec), the 21st proteinogenic amino acid and the key component of antioxidant selenoproteins.

The proposed pathway is as follows:

  • Uptake & Reduction: D-selenocystine is taken up by cells, potentially through amino acid transporters. It is then reduced to D-selenocysteine.

  • Conversion: D-selenocysteine can be metabolized, likely through a transamination or racemization process, to L-selenocysteine.

  • Incorporation: L-selenocysteine is then incorporated into the growing polypeptide chains of selenoproteins like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) via a specific tRNA[Ser]Sec.

By increasing the cellular pool of available selenocysteine, D-selenocystine supplementation can lead to higher expression and activity of these critical antioxidant enzymes, thereby enhancing the cell's overall capacity to manage oxidative stress over time. It is therefore considered a pro-nutrient or a long-term cellular protectant rather than an acute ROS scavenger.

dselenocystine_mechanism D_SeCys2 D-Selenocystine (Extracellular) D_Sec D-Selenocysteine D_SeCys2->D_Sec Uptake & Reduction L_Sec L-Selenocysteine (Sec) D_Sec->L_Sec Metabolic Conversion tRNA Sec-tRNA[Ser]Sec L_Sec->tRNA Charging Selenoproteins Selenoprotein Synthesis (e.g., GPx, TrxR) tRNA->Selenoproteins Incorporation Capacity Enhanced Cellular Antioxidant Capacity Selenoproteins->Capacity

Caption: Metabolic pathway of D-selenocystine to bolster selenoprotein synthesis.

Performance in Cellular ROS Assays: A Head-to-Head Comparison

The choice between ebselen and D-selenocystine depends heavily on the experimental question. Ebselen is ideal for studying the effects of acute ROS scavenging, while D-selenocystine is suited for investigating the impact of enhanced endogenous antioxidant defenses.

Quantitative Performance Metrics

The following table summarizes key quantitative data derived from scientific literature to compare the efficacy and characteristics of the two compounds.

ParameterEbselenD-SelenocystineRationale & Significance
Primary Mechanism Catalytic GPx MimicSelenoprotein PrecursorEbselen directly neutralizes ROS; D-selenocystine enhances cellular machinery.
Reaction Substrate Requires Glutathione (GSH)N/A (acts via metabolism)Ebselen's activity is dependent on the cellular GSH pool.
Onset of Action Rapid (minutes)Slow (hours to days)Reflects direct scavenging vs. the time required for protein synthesis.
GPx-like Activity High (k_cat ≈ 11.5 s⁻¹)Negligible (indirectly boosts endogenous GPx)Demonstrates ebselen's potent catalytic efficiency.
Effective Conc. (Cells) 1 - 10 µM10 - 100 µMTypical concentration range for observing antioxidant effects in cell culture.
Target Specificity Broad (H₂O₂, lipid peroxides, ONOO⁻)Broad (via boosted enzymes)Both address a wide range of oxidative stressors through different means.
Experimental Protocol: Comparing Efficacy using the DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS. The following protocol provides a framework for directly comparing the ROS-reducing capabilities of ebselen and D-selenocystine in a cell-based model.

Causality Behind Experimental Choices:

  • Pre-incubation vs. Co-incubation: D-selenocystine requires a long pre-incubation time (24h) to allow for its metabolic conversion and the synthesis of new selenoproteins. In contrast, ebselen acts rapidly and can be co-incubated with the ROS inducer. This protocol design directly tests their distinct mechanisms.

  • Serum-Free Media: The assay is performed in serum-free media to avoid interference from antioxidants present in fetal bovine serum (FBS).

  • Positive Control: H₂O₂ is used as a standard ROS inducer to create a consistent oxidative stress environment.

  • Controls: Vehicle controls (e.g., DMSO for ebselen) are critical to ensure that the solvent used to dissolve the compounds does not affect ROS levels.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free culture medium

  • D-selenocystine (powder)

  • Ebselen (powder)

  • DMSO and sterile PBS

  • DCFH-DA probe (e.g., 10 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂) (30% stock)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Ebselen: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

    • D-selenocystine: Prepare a 100 mM stock solution in sterile 1x PBS. It may require gentle warming to fully dissolve. Store at -20°C.

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 2 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment (D-selenocystine Group):

    • After 24h, remove the culture medium.

    • Add fresh complete medium containing D-selenocystine at various final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (PBS).

    • Incubate for an additional 24 hours. This is the crucial period for selenoprotein synthesis.

  • Assay Procedure:

    • Wash: Gently wash all wells twice with warm, sterile PBS to remove old media and compounds.

    • Probe Loading: Add 100 µL of serum-free medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.

    • Wash: Wash the cells twice with warm PBS to remove excess probe.

    • Treatment Application:

      • Add 100 µL of serum-free medium to all wells.

      • For Ebselen Groups: Add ebselen to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).

      • For all other groups (including D-selenocystine pre-treated wells): Add the corresponding vehicle.

    • ROS Induction: Immediately add H₂O₂ to all wells except the negative control wells (final concentration typically 100-500 µM, must be optimized for your cell line).

    • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (Ex/Em = 485/535 nm).

workflow Seed 1. Seed Cells (96-well plate, 24h) Pretreat 2. Pre-treat with D-Selenocystine (or vehicle) for 24h Seed->Pretreat Wash1 3. Wash Cells (2x PBS) Pretreat->Wash1 Load 4. Load with DCFH-DA Probe (10 µM, 30 min) Wash1->Load Wash2 5. Wash Cells (2x PBS) Load->Wash2 Treat 6. Add Ebselen (or vehicle) + Induce ROS (H₂O₂) Wash2->Treat Incubate 7. Incubate (60 min) Treat->Incubate Read 8. Read Fluorescence (Ex:485 / Em:535 nm) Incubate->Read

Caption: Experimental workflow for comparing D-selenocystine and ebselen using DCFH-DA.

Practical Considerations and Best Practices

  • Solubility: Ebselen is hydrophobic and requires an organic solvent like DMSO for stock solutions. D-selenocystine is a salt and is soluble in aqueous buffers like PBS. Always include appropriate vehicle controls.

  • Cytotoxicity: It is imperative to assess the cytotoxicity of both compounds at the concentrations used in your ROS assays. Selenium compounds can be toxic at high concentrations. Perform a parallel MTT, MTS, or LDH assay to ensure that the observed reduction in ROS is not due to cell death.

  • Assay Specificity: The DCFH-DA assay is sensitive to a broad range of ROS but can be prone to artifacts. Consider validating key findings with a secondary, more specific probe (e.g., MitoSOX Red for mitochondrial superoxide).

  • Interpreting Results: A positive result with ebselen suggests that acute scavenging of peroxides can mitigate the phenotype. A positive result with D-selenocystine points towards a mechanism involving the enhancement of the cell's native selenoprotein-based defense systems.

Conclusion: Selecting the Right Tool for the Job

Ebselen and D-selenocystine are both powerful tools for studying oxidative stress, but they are not interchangeable.

  • Choose Ebselen when your objective is to test the effect of rapid, direct, and catalytic scavenging of peroxides and peroxynitrite. It is an excellent tool for investigating the downstream consequences of an acute oxidative burst.

  • Choose D-Selenocystine when your research question involves the role of endogenous antioxidant enzyme systems and the effects of nutritional supplementation. It is the appropriate choice for studying long-term cellular adaptation to chronic oxidative stress.

By understanding their fundamental mechanistic differences and employing carefully designed experimental protocols, researchers can leverage the unique properties of each compound to gain deeper insights into the complex biology of reactive oxygen species.

References

  • Title: Ebselen, a promising antioxidant drug: mechanisms of action and targets. Source: Chemistry-A European Journal URL: [Link]

  • Title: D-selenocystine and D-selenomethionine are cytotoxic and DNA-damaging to human cancer cells. Source: Anti-cancer drugs URL: [Link]

  • Title: Selenocysteine—tRNA-dependent and -independent pathways of selenoprotein biosynthesis and physiological role of selenocysteine. Source: Amino Acids URL: [Link]

  • Title: Kinetic analysis of the glutathione peroxidase-like activity of ebselen. Source: Free Radical Research URL: [Link]

  • Title: Ebselen: a new strategy for the treatment of central nervous system diseases. Source: Molecular and Cellular Biochemistry URL: [Link]

in vivo comparison of D-selenocystine and sodium selenite

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of selenium biochemistry, the selection of a selenium donor for in vivo applications is rarely a simple matter of elemental equivalence. The choice between an inorganic salt like Sodium Selenite and a chiral organic diselenide like D-Selenocystine dictates entirely different pharmacokinetic fates, toxicity profiles, and therapeutic utilities.

This guide provides an objective, data-driven comparison of these two compounds, dissecting their mechanistic divergence to help researchers select the appropriate agent for drug development, chemoprevention, or nanomedicine.

Physicochemical and Mechanistic Divergence

To understand the in vivo behavior of these compounds, we must first examine their structural and metabolic interactions with mammalian biology.

Sodium Selenite ( Na2​SeO3​ ) is a classic, highly reactive inorganic selenium source. Upon systemic administration, it is rapidly reduced by intracellular thiols—primarily Glutathione (GSH)—to form selenodiglutathione, and eventually hydrogen selenide ( H2​Se ). This selenide pool is the critical precursor for selenophosphate synthetase, which drives the synthesis of selenoproteins such as Glutathione Peroxidase (GPx)[1].

D-Selenocystine , conversely, is the unnatural enantiomer of the organic amino acid L-selenocystine. Mammalian transport systems and enzymes are highly stereospecific. While L-selenocystine is imported via the cystine/glutamate antiporter (system xc−​ or xCT) and cleaved by selenocysteine β -lyase to release bioavailable selenide, the D-enantiomer is effectively ignored by these pathways. Furthermore, in vivo expression of the xCT transporter in healthy tissue is significantly lower than in in vitro cell cultures, severely bottlenecking the systemic uptake of any selenocystine variant[2].

Pathway Sel Sodium Selenite (Inorganic Se) GSH GSH-Dependent Reduction Sel->GSH Rapid DSel D-Selenocystine (Organic D-Isomer) StereoBlock Stereospecific Block (Evades Lyase/xCT) DSel->StereoBlock In Vivo H2Se Hydrogen Selenide (H2Se) DSel->H2Se Minimal Conversion GSH->H2Se Excretion Systemic Clearance (Unmetabolized) StereoBlock->Excretion High Stability GPx Selenoprotein Synthesis (e.g., GPx Induction) H2Se->GPx Bioavailable

Metabolic divergence of Sodium Selenite and D-Selenocystine in mammalian systems.

Toxicity Profiles and Bioavailability (GPx Induction)

The metabolic pathways directly dictate the toxicity and nutritional bioavailability of these compounds. Sodium selenite's rapid reduction consumes massive amounts of GSH, generating reactive oxygen species (ROS) in the process. This makes it highly toxic in acute doses[3].

D-selenocystine exhibits lower cytotoxicity because it remains metabolically inert. However, this stability comes at the cost of bioavailability. In V79 cell assays, D-selenocystine demonstrates a negligible ability to induce GPx activity (1.0-fold, essentially baseline), whereas sodium selenite and L-selenocystine drive significant GPx upregulation[1].

Table 1: Quantitative Comparison of Toxicity and Bioavailability

ParameterSodium SeleniteD-Selenocystine
Chemical Classification Inorganic SaltOrganic Diselenide (Unnatural Isomer)
In Vitro Toxicity ( IC50​ ) ≈17μM (Highly Toxic) ≈39μM (Moderately Toxic)
GPx Induction Potential ≈2.0 -fold increase 1.0 -fold (No significant increase)
Cellular Entry Mechanism Anion TransportersSystem xc−​ (xCT)
Metabolic Fate Rapid reduction to H2​Se Resists enzymatic cleavage

Data synthesized from standardized V79 cell viability and GPx enzymatic assays[1].

Therapeutic Applications: Systemic vs. Localized Catalysis

The choice between these two compounds depends entirely on the therapeutic goal:

Sodium Selenite (Systemic Chemoprevention & Detoxification): Because it readily forms reactive selenol metabolites, sodium selenite is highly effective at systemically upregulating antioxidant defenses. It has been successfully utilized in vivo to protect against the nephrotoxicity of chemotherapeutic agents like cisplatin. The selenol metabolites react with covalently bound aquated cisplatin, detoxifying it without compromising its anti-tumor efficacy[4].

D-Selenocystine (Localized Nanomedicine Catalysis): The metabolic inertness of D-selenocystine is actually its greatest asset in advanced drug delivery. Because it is not degraded by endogenous β -lyases, it can be immobilized onto nanoplatforms (such as CuS or TiO2​ nanoparticles) to act as a stable catalytic molecule. In the tumor microenvironment, immobilized D-selenocystine catalyzes the decomposition of endogenous donors to generate Nitric Oxide (NO). This localized NO generation induces tumor vascular normalization and improves perfusion for subsequent chemotherapy, all without causing systemic selenium toxicity[5].

Self-Validating Experimental Protocol: In Vivo Bioavailability Assessment

To rigorously compare the in vivo utilization of these compounds, researchers must isolate the variable of stereospecific metabolism. The following protocol is designed as a self-validating system ; it utilizes a dietary depletion phase to eliminate background noise and includes an L-enantiomer positive control to definitively prove that any lack of GPx induction by D-selenocystine is due to chirality, not experimental error.

Objective: Quantify hepatic GPx induction and establish Maximum Tolerated Dose (MTD).

Step 1: Cohort Standardization via Selenium Depletion

  • Action: House wild-type mice (e.g., C57BL/6) and feed them a torula yeast-based selenium-deficient diet (<0.01 ppm Se) for 14 days prior to the study.

  • Scientific Rationale: Baseline selenium levels in standard chow fluctuate wildly. Depletion ensures that the baseline GPx activity is minimized, amplifying the signal-to-noise ratio when measuring the bioavailability of the administered compounds.

Step 2: Intravenous (IV) Dosing Strategy

  • Action: Divide the cohort into three arms: Sodium Selenite, D-Selenocystine, and L-Selenocystine (Positive Control). Administer compounds via tail vein injection at equimolar selenium doses (e.g., 0.5 mg Se/kg).

  • Scientific Rationale: IV administration bypasses the gastrointestinal tract. The gut microbiome contains bacterial lyases that might indiscriminately metabolize D-amino acids, creating a false positive for systemic mammalian bioavailability.

Step 3: Kinetic GPx Quantification (Coupled Enzymatic Assay)

  • Action: Harvest hepatic tissue 24 hours post-injection. Homogenize and assess GPx activity by measuring the oxidation of NADPH at 340 nm in the presence of Glutathione Reductase, GSH, and tert-butyl hydroperoxide.

  • Scientific Rationale: Measuring total elemental selenium via ICP-MS is insufficient, as it cannot distinguish between functional selenoproteins and unmetabolized D-selenocystine trapped in tissue. The coupled enzymatic assay directly quantifies the functional biological endpoint.

Step 4: System Validation Check

  • Action: Compare Arm B (D-Selenocystine) against Arm C (L-Selenocystine).

  • Scientific Rationale: If Arm C shows a >3-fold GPx increase while Arm B remains at baseline, the assay has successfully validated the stereospecific metabolic block.

Protocol Start In Vivo Cohort (Wild-type Mice) Group1 Arm A: Sodium Selenite Start->Group1 Group2 Arm B: D-Selenocystine Start->Group2 Group3 Arm C (Control): L-Selenocystine Start->Group3 Assay1 Toxicity Profiling (Weight, MTD) Group1->Assay1 Assay2 Bioavailability (Hepatic GPx Assay) Group1->Assay2 Group2->Assay1 Group2->Assay2 Group3->Assay2

Self-validating in vivo experimental workflow for comparative selenium profiling.

References

  • Characteristics of Selenazolidine Prodrugs of Selenocysteine: Toxicity and Glutathione Peroxidase Induction in V79 Cells. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Selenium Public Health Goal, December 2010. Office of Environmental Health Hazard Assessment (OEHHA) - ca.gov.[Link]

  • Characterization of Selenium Compounds for Anti-ferroptotic Activity in Neuronal Cells and After Cerebral Ischemia–Reperfusion Injury. PMC - National Institutes of Health.[Link]

  • Synthesis of Novel Se-Substituted Selenocysteine Derivatives as Potential Kidney Selective Prodrugs of Biologically Active Selenol Compounds: Evaluation of Kinetics of β -Elimination Reactions in Rat Renal Cytosol. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A CuS-Based Nanoplatform Catalyzing NO Generation for Tumor Vessel Improvement and Efficient Chemotherapy. ACS Applied Nano Materials.[Link]

Sources

Benchmarking D-Selenocystine Against Standard Selenium Supplements: A Guide to Speciation, Efficacy, and Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

Selenium (Se) is a critical micronutrient that exerts its biological effects primarily through enzymatically active selenoproteins, such as glutathione peroxidase (GPx) and selenoprotein P (SEPP). However, the therapeutic window of selenium is notoriously narrow. In drug development and nutritional research, the biological impact of a selenium supplement—ranging from essential antioxidant support to severe cytotoxicity—is dictated entirely by its chemical speciation and chirality.

This guide provides an objective, data-driven benchmark of D-selenocystine against standard selenium alternatives (sodium selenite, L-selenomethionine, and L-selenocystine), detailing their mechanistic pathways, comparative toxicity, and the self-validating analytical protocols required for their evaluation.

The Mechanistic Divergence: Speciation and Chirality

The metabolic fate of a selenium compound determines its rate of conversion into hydrogen selenide (H₂Se), the central intermediate required for both selenoprotein biosynthesis and reactive oxygen species (ROS) generation. The causality behind the toxicity of these compounds lies in how rapidly they saturate this H₂Se pool.

  • Sodium Selenite (Inorganic): Selenite reacts directly with intracellular glutathione (GSH) to form selenodiglutathione. This rapid, non-enzymatic reduction consumes cellular antioxidants and generates superoxide radicals, leading to high acute toxicity and rapid cell death at micromolar concentrations[1].

  • L-Selenomethionine (Organic): Acting as a methionine analog, L-selenomethionine is randomly incorporated into structural proteins. It forms a non-specific, long-term body pool of selenium with very low acute toxicity, as it must be slowly released via protein catabolism before conversion to H₂Se[2].

  • L-Selenocystine (Amino Acid): This physiological enantiomer is rapidly metabolized by endogenous enzymes (e.g., selenocysteine β-lyase) directly into H₂Se. This causes sharp spikes in intracellular reactive selenium, leading to high toxicity comparable to inorganic selenite[1].

  • D-Selenocystine (Chiral Enantiomer): Mammalian enzymatic systems are highly stereospecific to L-amino acids. Because of its D-stereochemistry, D-selenocystine resists rapid enzymatic cleavage. This delayed metabolism significantly blunts its acute toxicity—research demonstrates that [3]. Furthermore, (approximately a 1.0-fold increase compared to higher folds in L-isomers)[4]. This makes D-selenocystine a unique candidate for applications requiring sustained, low-level selenium release without triggering acute ROS-mediated apoptosis.

SeMetabolism selenite Sodium Selenite (Inorganic) h2se Hydrogen Selenide (H2Se) (Central Metabolite) selenite->h2se GSH Reduction semet L-Selenomethionine (Organic Pool) semet->h2se Transsulfuration lsecys L-Selenocystine (Rapid Metabolism) lsecys->h2se β-lyase (Fast) dsecys D-Selenocystine (Enzyme Resistant) dsecys->h2se Slow Degradation gpx Selenoproteins (e.g., GPx, SEPP) h2se->gpx Biosynthesis ros ROS Generation & Apoptosis h2se->ros Excess Se Spikes excretion Methylated Excretion (Detoxification) h2se->excretion Clearance

Metabolic pathways of Se species converging on H₂Se, dictating toxicity and GPx biosynthesis.

Comparative Efficacy and Toxicity Data

To objectively benchmark these supplements, the following table synthesizes their performance metrics based on in vitro hepatic cell models and pharmacokinetic profiling.

CompoundChemical FormRelative CytotoxicityGPx Induction EfficacyPrimary Metabolic Sink
Sodium Selenite Inorganic SaltHigh (IC₅₀ in low µM)High / RapidDirect reduction to H₂Se via GSH
L-Selenomethionine Organic Amino AcidLow (Non-toxic in µM)Moderate / SustainedNon-specific structural protein integration
L-Selenocystine L-Amino AcidHigh (3x > D-isomer)High / RapidCleavage by selenocysteine β-lyase
D-Selenocystine D-Amino AcidLow (1/3 of L-isomer)Minimal (1.0-fold)Slow, sustained release; resists β-lyase
Self-Validating Experimental Protocols

To accurately evaluate D-selenocystine against standard alternatives, researchers must decouple direct ROS cytotoxicity from nutritional selenoprotein induction, while rigorously verifying the enantiomeric purity of the chiral compounds.

Protocol 1: In Vitro Cytotoxicity and GPx Induction Assay

Causality & Logic: Hepatic cells are the primary site of SEPP synthesis[1]. By measuring both cell viability (MTT) and GPx activity in parallel, this self-validating system identifies the specific therapeutic window where a compound provides antioxidant benefits without crossing the threshold into ROS-mediated apoptosis.

  • Cell Culture: Seed human hepatoma HepG2 cells or murine hepatocytes in 96-well plates at a density of 1×104 cells/well in standard DMEM.

  • Treatment Gradient: Expose cells to a logarithmic concentration gradient (10 nM to 100 µM) of Sodium Selenite, L-SeMet, L-SeCys, and D-SeCys for 72 hours.

  • Viability Assay (MTT): Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals and measure absorbance at 570 nm to determine IC₅₀ values. Expected outcome: L-SeCys and Selenite will induce cell death at micromolar concentrations, whereas D-SeCys and L-SeMet will demonstrate significantly higher cellular tolerance[1],[5].

  • GPx Quantification: Lyse a parallel set of cells treated at sub-lethal physiological doses (e.g., 100 nM). Measure GPx activity spectrophotometrically via the oxidation rate of NADPH at 340 nm in the presence of GSH and glutathione reductase.

Protocol 2: Chiral Speciation via HPLC-ICP-MS

Causality & Logic: Traditional UV detection lacks the sensitivity required for physiological trace levels of selenium. Furthermore, standard derivatization steps risk racemization, which would invalidate the quantification of D- vs. L-enantiomers. Utilizing a chiral crown ether column coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for direct, underivatized separation,[6],[7].

  • Sample Preparation: Extract selenoamino acids from the biological matrix or supplement using 0.10 M HClO₄. Do not derivatize the sample[7].

  • Chromatographic Setup: Inject the sample onto an HPLC equipped with a chiral crown ether stationary phase (e.g., Daicel Crownpak CR(+)).

  • Isocratic Elution: Run the mobile phase (0.10 M HClO₄, pH 1) at a flow rate of 0.5 mL/min. Critical: Maintain the column temperature strictly at 22 °C, as fluctuations of ±1 °C will severely degrade peak resolution[7].

  • Isotopic Detection: Interface the HPLC directly with an ICP-MS. Monitor specific selenium isotopes (m/z 77, 78, 82) to eliminate polyatomic argon interferences.

  • Quantification: Integrate the distinct peaks. D-selenocystine will elute distinctly from L-selenocystine and meso-selenocystine, allowing for precise determination of enantiomeric purity[6].

Workflow sample Sample Prep (0.1M HClO4, No Derivatization) hplc Chiral HPLC (Crown Ether Column, 22°C) sample->hplc icpms ICP-MS Detection (m/z 77, 78, 82) hplc->icpms data Speciation Analysis (Precise D vs L Quantification) icpms->data

Underivatized chiral HPLC-ICP-MS workflow for precise enantiomeric separation.

References
  • Comparison of different selenocompounds with respect to nutritional value vs. toxicity using liver cells in culture The Journal of Nutritional Biochemistry / NIH PubMed URL: [Link]

  • Method development for the determination of sulphur and selenium containing amino acids by different gas chromatographic techniques Aalto University Repository URL:[Link]

  • Effect of selenium supplementation on the activities of glutathione metabolizing enzymes in human hepatoma Hep G2 cell line ResearchGate URL:[Link]

  • Development of chiral HPLC for selenoamino acids with ICP-MS detection: application to selenium nutritional supplements Analyst (RSC Publishing) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling D-Selenocystine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling non-proteinogenic organoselenium compounds like D-Selenocystine requires moving beyond basic safety compliance. To ensure reproducible science and absolute operator safety, laboratory personnel must understand the causality behind the hazards.

D-Selenocystine is a synthetic enantiomer of the naturally occurring L-Selenocystine. Because it resists enzymatic degradation by standard stereospecific proteases, its biological half-life and potential for prolonged toxicity in cellular assays are significant. This guide provides the definitive, self-validating operational framework for handling, reconstituting, and disposing of D-Selenocystine.

Mechanistic Toxicology: The Causality of Risk

To respect the chemical, you must understand its mechanism of action. Selenium compounds are highly toxic upon acute exposure, capable of causing severe respiratory distress, mucous membrane irritation, and systemic organ damage[1].

When D-Selenocystine dust is inhaled or absorbed, it crosses cellular membranes and interacts with the intracellular reducing environment. The diselenide bond is reduced (often consuming crucial antioxidants like Glutathione), initiating a vicious redox cycle. This cycle continuously generates Reactive Oxygen Species (ROS)[2]. Concurrently, the reactive selenols can undergo erroneous exchange with structural protein thiols, leading to catastrophic protein misfolding and eventual apoptosis.

G DSel D-Selenocystine Exposure CellUptake Cellular Uptake DSel->CellUptake Inhalation / Dermal Redox Intracellular Reduction CellUptake->Redox GSH Depletion ROS ROS Generation Redox->ROS Redox Cycling Protein Thiol/Selenide Exchange Redox->Protein Protein Misfolding Apop Cytotoxicity / Apoptosis ROS->Apop Oxidative Stress Protein->Apop Loss of Function

Mechanistic pathway of D-Selenocystine-induced cellular toxicity and oxidative stress.

Quantitative Hazard Profile

Before initiating any workflow, operators must review the quantitative thresholds that dictate our engineering controls. D-Selenocystine is classified under strict Global Harmonized System (GHS) criteria due to its acute toxicity profile[3].

Hazard ParameterClassification / ValueRegulatory Implication
GHS Classification Acute Tox. 3 (Oral/Inhalation), STOT RE 2Requires high-containment handling (Fume Hood/BSC)[4].
Hazard Statements H301, H331, H373, H410Toxic if swallowed/inhaled; causes organ damage; aquatic toxicity[4].
Solubility Profile Soluble in DMSO, dilute acid/baseDictates solvent choice for reconstitution[2].
EPA Waste Code D010 (Toxicity Characteristic)Strict segregation required; TCLP threshold is 1.0 mg/L[5].

Rationalized PPE Matrix

Standard laboratory attire is insufficient. Because D-Selenocystine is typically reconstituted in Dimethyl Sulfoxide (DMSO)—a potent solvent that acts as a "Trojan horse" by rapidly permeating the skin and carrying dissolved solutes into the bloodstream—PPE selection must be highly strategic.

PPE CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Double-gloved: 8-mil Nitrile (Outer), Standard Nitrile (Inner).DMSO rapidly degrades latex and thin nitrile. Double-gloving ensures the inner barrier remains intact if the outer glove suffers breakthrough while handling the solvent[2].
Respiratory N95/P100 Particulate Respirator (if handled outside a closed system).The compound is a lyophilized powder prone to electrostatic aerosolization. Inhalation is a primary route for acute pulmonary edema[1].
Eye Protection Form-fitting Chemical Splash Goggles.Standard safety glasses lack orbital seals. Goggles prevent mucosal absorption of micro-dust particles or accidental DMSO splashes[3].
Body Protection Disposable Tyvek sleeves + Chemical-resistant Lab Coat.Prevents accumulation of invisible toxic dust on reusable cotton lab coats, eliminating chronic secondary exposure risks[4].

Operational Workflow: Step-by-Step Execution

To mitigate the risk of aerosolization and dermal exposure, follow this self-validating protocol for weighing and reconstituting D-Selenocystine.

Workflow Prep 1. Fume Hood & PPE Setup Weigh 2. Anti-Static Weighing Prep->Weigh Solv 3. In-Vial Dissolution (DMSO) Weigh->Solv Decon 4. Wet-Wipe Decontamination Solv->Decon Waste 5. EPA D010 Waste Segregation Decon->Waste

Standard operating workflow for the safe handling and dissolution of D-Selenocystine.

Protocol 1: High-Containment Reconstitution

  • Environmental Setup: Conduct all work inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Lay down disposable, absorbent bench paper with a polyethylene backing.

  • Static Mitigation: D-Selenocystine powder is highly susceptible to static cling. Use an anti-static zero-ion gun on the weighing spatula and the exterior of the vial before opening.

  • In-Vial Dissolution (Preferred Method): To avoid transferring dry powder, calculate the required volume of DMSO to achieve your stock concentration (e.g., 10 mM) directly within the manufacturer's original vial.

  • Solvent Addition: Carefully inject the DMSO down the inner wall of the vial to prevent displacing powder into the air. Cap the vial tightly.

  • Homogenization: Gently swirl the sealed vial. Do not vortex vigorously until the powder is fully wetted, as dry powder can adhere to the upper walls or cap.

  • Secondary Containment: Transfer the reconstituted stock solution into a secondary shatterproof container for transport or storage at -20°C[2].

EPA-Compliant Disposal and Spill Management

Selenium cannot be chemically "destroyed" in the laboratory; it is an elemental hazard. The Environmental Protection Agency (EPA) classifies selenium-bearing waste under the Resource Conservation and Recovery Act (RCRA) with the toxicity characteristic waste code D010 [5].

Because the regulatory threshold for D010 waste is exceptionally low (1.0 mg/L as measured by the Toxicity Characteristic Leaching Procedure, or TCLP)[5], virtually all laboratory waste contacting D-Selenocystine must be treated as hazardous.

Protocol 2: Spill Response and Waste Segregation

  • Dry Spill Containment: If powder is spilled, do not sweep . Sweeping aerosolizes the toxin. Gently cover the spill with damp absorbent paper towels to suppress dust generation.

  • Wet Decontamination: Wipe the area inward from the edges using a solvent that dissolves the compound (e.g., a mild alkaline solution or dilute DMSO), followed immediately by a thorough wash with soap and water[3].

  • Waste Segregation: Place all contaminated bench paper, wipes, pipette tips, and disposable PPE into a dedicated, heavy-duty hazardous waste bag.

  • Labeling: Label the container explicitly as "Hazardous Waste: Toxic Organoselenium (EPA Code D010)". Do not mix selenium waste with standard halogenated or non-halogenated solvent waste, as disposal facilities must use specific stabilization or sodium sulfite reduction techniques to manage selenium[6].

  • Final Clearance: Remove outer gloves using the aseptic "beak method" (pulling the glove inside out over itself) and dispose of them in the D010 waste bin before exiting the fume hood workspace[3]. Wash hands thoroughly with soap and water.

References

  • Safety Data Sheet - Angene Chemical - [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Selenium - NCBI Bookshelf - [Link]

  • Selenium Compounds | EPA - [Link]

  • Land Disposal Restrictions: Site-Specific Treatment Standard Variance for Selenium Waste - Federal Register - [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Selenocystine
Reactant of Route 2
D-Selenocystine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。